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  • Product: 2-(3-Methylpiperidin-1-yl)propanoic acid
  • CAS: 915920-25-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(3-Methylpiperidin-1-yl)propanoic Acid: Physicochemical Properties, Synthesis, and Analytical Characterization

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Methylpiperidin-1-yl)propan...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Methylpiperidin-1-yl)propanoic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug development. Due to a scarcity of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and foundational chemical principles to offer robust predictions and methodologies. The guide covers molecular structure, predicted physicochemical properties, a detailed proposed synthetic route with mechanistic insights, and a complete workflow for analytical characterization. This document is intended to serve as a foundational resource for researchers working with or considering the use of this and similar N-substituted piperidine compounds.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for engaging with biological targets.[2] The N-substitution of the piperidine ring allows for the fine-tuning of these properties. When combined with a propanoic acid moiety, as in 2-(3-Methylpiperidin-1-yl)propanoic acid, the resulting molecule possesses both a basic nitrogen center and an acidic carboxylic acid group, making it a zwitterionic compound with unique chemical behavior. Understanding the interplay of these functional groups is critical for its application in drug design.

Molecular Structure and Identification

2.1. Chemical Structure

The structure of 2-(3-Methylpiperidin-1-yl)propanoic acid consists of a propanoic acid molecule in which the nitrogen atom of a 3-methylpiperidine ring is attached to the second carbon of the propanoic acid chain.

Caption: 2D structure of 2-(3-Methylpiperidin-1-yl)propanoic acid.

2.2. Key Identifiers

IdentifierValueSource
IUPAC Name 2-(3-Methylpiperidin-1-yl)propanoic acid-
Molecular Formula C₉H₁₇NO₂-
Molecular Weight 171.24 g/mol [3]
Canonical SMILES CC1CCCN(C1)C(C)C(=O)O-
CAS Number Not assigned-

Physicochemical Properties: An Insight-Driven Estimation

Due to the absence of direct experimental data, the physicochemical properties of 2-(3-Methylpiperidin-1-yl)propanoic acid are predicted based on the known values of its constituent moieties (3-methylpiperidine and propanoic acid) and data from structurally similar compounds.

PropertyPredicted ValueRationale and Comparative Insights
Melting Point (°C) > 200 (decomposes)Zwitterionic compounds like amino acids often have high melting points due to strong intermolecular electrostatic interactions. Isonipecotic acid (piperidine-4-carboxylic acid) has a melting point of >300 °C.[4][5] The introduction of the methyl and the propanoic acid side chain may slightly lower this, but it is expected to be high.
Boiling Point (°C) Decomposes before boilingConsistent with the thermal instability of amino acids. The boiling point of the parent amine, 3-methylpiperidine, is 124-125 °C.[6]
Solubility Soluble in water; sparingly soluble in nonpolar organic solventsThe presence of both a carboxylic acid and a tertiary amine suggests good water solubility, especially at neutral pH where the zwitterionic form dominates. Solubility is expected to be pH-dependent, increasing in both acidic and basic solutions.
pKa¹ (Carboxylic Acid) ~2-3The pKa of the carboxylic acid group in similar alpha-amino acids is typically in this range. The electron-withdrawing effect of the protonated amine will increase the acidity of the carboxylic acid compared to propanoic acid (pKa 4.87).
pKa² (Tertiary Amine) ~9-10The pKa of the conjugate acid of piperidine is 11.22.[2][7] N-alkylation and substitution on the ring are expected to slightly lower this value.
logP ~1.0 - 1.5This is an estimate for the neutral form. The logP of 3-methylpiperidine is approximately 1.1.[8] The addition of the propanoic acid group will modify this. At physiological pH, the zwitterionic form will have a much lower logP, indicating higher hydrophilicity.

Proposed Synthesis and Mechanistic Considerations

A plausible and efficient synthesis of 2-(3-Methylpiperidin-1-yl)propanoic acid involves the N-alkylation of 3-methylpiperidine with a suitable 2-halopropanoic acid ester, followed by hydrolysis. This approach is favored for its high yields and the ready availability of starting materials.

4.1. Synthetic Workflow

G reagent1 3-Methylpiperidine intermediate Ethyl 2-(3-methylpiperidin-1-yl)propanoate reagent1->intermediate N-Alkylation (SN2) Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reagent2 Ethyl 2-bromopropanoate reagent2->intermediate product 2-(3-Methylpiperidin-1-yl)propanoic acid intermediate->product Ester Hydrolysis Acidic or Basic conditions (e.g., HCl or NaOH)

Caption: Proposed two-step synthesis of the target compound.

4.2. Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-methylpiperidin-1-yl)propanoate (Intermediate)

  • Reaction Setup: To a solution of 3-methylpiperidine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.0 eq) as a base.

  • Addition of Alkylating Agent: Slowly add ethyl 2-bromopropanoate (1.1 eq) to the stirring mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

    • Causality: The use of a polar aprotic solvent like acetonitrile facilitates the S(_N)2 reaction. Potassium carbonate is a sufficiently strong base to scavenge the HBr formed during the reaction, driving the equilibrium towards the product. Refluxing provides the necessary activation energy for the reaction.

  • Work-up and Purification: After cooling, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(3-Methylpiperidin-1-yl)propanoic acid (Final Product)

  • Hydrolysis: Dissolve the purified intermediate in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 3 eq) and heat the mixture to reflux for 2-4 hours.

    • Causality: Basic hydrolysis (saponification) is an irreversible process that effectively cleaves the ester to yield the carboxylate salt.

  • Acidification and Isolation: After cooling the reaction mixture, carefully acidify it with hydrochloric acid to a pH of approximately 6-7. At the isoelectric point, the zwitterionic product will have minimal solubility and should precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized 2-(3-Methylpiperidin-1-yl)propanoic acid.

G cluster_synthesis Synthesis cluster_characterization Characterization synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) synthesis->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS, HRMS) synthesis->ms Molecular Weight Confirmation ir IR Spectroscopy synthesis->ir Functional Group Identification purity Purity Analysis (HPLC, Elemental Analysis) nmr->purity Purity Assessment ms->purity ir->purity

Sources

Exploratory

starting materials for 2-(3-Methylpiperidin-1-yl)propanoic acid synthesis

An In-Depth Technical Guide to the Synthesis of 2-(3-Methylpiperidin-1-yl)propanoic Acid Introduction 2-(3-Methylpiperidin-1-yl)propanoic acid is a substituted α-amino acid derivative incorporating the 3-methylpiperidine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(3-Methylpiperidin-1-yl)propanoic Acid

Introduction

2-(3-Methylpiperidin-1-yl)propanoic acid is a substituted α-amino acid derivative incorporating the 3-methylpiperidine scaffold. This heterocyclic motif is prevalent in numerous pharmacologically active compounds, making the development of robust and efficient synthetic routes to such building blocks a critical endeavor for researchers in medicinal chemistry and drug development. This guide provides a detailed exploration of the primary synthetic strategies for accessing this target molecule, focusing on the underlying chemical principles, the rationale behind procedural choices, and field-proven experimental protocols.

The synthesis of this tertiary amine-containing carboxylic acid presents a classic challenge in organic chemistry: the controlled formation of a C-N bond at a specific position. This guide will focus on two principal and highly effective methodologies: Reductive Amination and Nucleophilic Alkylation . Each pathway will be analyzed for its strategic advantages, potential pitfalls, and practical considerations, providing the reader with a comprehensive framework for selecting and executing the optimal synthesis.

Synthetic Strategy I: Reductive Amination of 3-Methylpiperidine with a Pyruvate Derivative

Reductive amination is a cornerstone of modern amine synthesis, prized for its efficiency and high selectivity.[1][2] The strategy involves the reaction of a carbonyl compound with an amine to form an intermediate iminium ion, which is then reduced in situ to the target amine.[3][4] This one-pot procedure prevents the common issue of over-alkylation often encountered in direct alkylation methods.[1]

Core Principle & Mechanistic Rationale

The synthesis commences with the reaction between the secondary amine, 3-methylpiperidine, and an α-keto acid or its ester, such as ethyl pyruvate. The nucleophilic piperidine nitrogen attacks the electrophilic carbonyl carbon of the pyruvate. This is followed by dehydration to form a transient, highly reactive tertiary iminium ion. A mild, selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product. The choice of a mild reducing agent that does not readily reduce the starting ketone is crucial for the success of this one-pot reaction.[5]

Analysis of Starting Materials
Starting MaterialRole & Selection Rationale
3-Methylpiperidine The core amine scaffold. Commercially available as a racemic mixture of (R)- and (S)-enantiomers. Using the racemate will result in a mixture of diastereomers in the final product. If a single stereoisomer is desired, an enantiomerically pure starting material or a subsequent chiral resolution step would be necessary.
Ethyl Pyruvate The α-keto carbonyl source. An ester form is strategically superior to pyruvic acid. The ester prevents undesirable acid-base reactions with the basic 3-methylpiperidine and is less susceptible to side reactions with the hydride reagent.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) The reducing agent of choice. It is particularly effective for reductive amination because it is less reactive than reagents like NaBH₄ and is tolerant of the slightly acidic conditions (often using acetic acid as a catalyst) that promote iminium ion formation. Its steric bulk also enhances selectivity.[1] Sodium cyanoborohydride (NaBH₃CN) is another option, but its high toxicity makes it less favorable.[1][5]
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) The reaction solvent. These aprotic solvents are ideal as they effectively dissolve the reactants and do not interfere with the reaction mechanism.
Experimental Protocol: Reductive Amination Pathway
  • Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylpiperidine (1.0 eq.) and ethyl pyruvate (1.1 eq.) to dichloromethane (DCM).

  • Iminium Ion Formation : Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate the formation of the iminium intermediate.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, ethyl 2-(3-methylpiperidin-1-yl)propanoate.

  • Saponification (Ester Hydrolysis) : Dissolve the crude ester in a mixture of ethanol and water. Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).

  • Final Isolation : Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or ethyl acetate to remove any non-acidic impurities. Carefully acidify the aqueous layer to a pH of ~6-7 with 1M HCl. The product may precipitate or can be extracted with a suitable organic solvent. The final product, 2-(3-methylpiperidin-1-yl)propanoic acid, can then be isolated and purified by crystallization or chromatography.

Workflow Diagram: Reductive Amination

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Saponification A 3-Methylpiperidine C Iminium Ion Intermediate A->C DCM, rt B Ethyl Pyruvate B->C DCM, rt D Ethyl 2-(3-methylpiperidin-1-yl)propanoate C->D F 2-(3-Methylpiperidin-1-yl)propanoic Acid D->F 1. NaOH/H₂O 2. H⁺ workup Reducer NaBH(OAc)₃ Reducer->C E NaOH / H₂O, EtOH

Caption: Reductive amination followed by saponification.

Synthetic Strategy II: Nucleophilic Alkylation

Direct N-alkylation of an amine with an alkyl halide is a fundamental C-N bond-forming reaction. In this approach, the nucleophilic nitrogen of 3-methylpiperidine directly displaces a halide from an α-halopropionate ester.

Core Principle & Mechanistic Rationale

This synthesis follows a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 3-methylpiperidine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen (e.g., bromine) in ethyl 2-bromopropanoate. This single-step process results in the formation of the C-N bond and the displacement of the bromide ion as the leaving group. A base is typically required to neutralize the hydrobromic acid (HBr) that is formed in situ, driving the reaction to completion.

Analysis of Starting Materials
Starting MaterialRole & Selection Rationale
3-Methylpiperidine The nucleophilic amine. As with the previous method, the racemic starting material will yield a diastereomeric product mixture.
Ethyl 2-bromopropanoate The electrophilic alkylating agent. Bromine is an excellent leaving group, making this reagent highly suitable for SN2 reactions. The ethyl ester protects the carboxylic acid functionality from reacting with the basic piperidine.
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) Non-nucleophilic base. This is crucial for scavenging the HBr byproduct of the reaction. Its presence prevents the protonation of the starting 3-methylpiperidine, which would render it non-nucleophilic and halt the reaction.
Acetonitrile (MeCN) or Dimethylformamide (DMF) Polar aprotic solvent. These solvents are ideal for SN2 reactions as they can solvate the cations while leaving the nucleophile relatively free, thereby accelerating the reaction rate.
Experimental Protocol: Nucleophilic Alkylation Pathway
  • Reaction Setup : In a round-bottom flask, dissolve 3-methylpiperidine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (2.0 eq.) in acetonitrile.

  • Addition of Electrophile : To this stirred suspension, add ethyl 2-bromopropanoate (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction Conditions : Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 6-18 hours.

  • Reaction Monitoring : Monitor the disappearance of the starting materials using TLC or GC-MS.

  • Workup : After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (e.g., K₂CO₃ and KBr). Rinse the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Saponification and Isolation : The subsequent hydrolysis of the resulting ethyl 2-(3-methylpiperidin-1-yl)propanoate and the final product isolation are performed using the same procedure (Steps 6 and 7) as described in the Reductive Amination protocol.

Workflow Diagram: Nucleophilic Alkylation

G cluster_0 Step 1: Nucleophilic Alkylation (Sₙ2) cluster_1 Step 2: Saponification A 3-Methylpiperidine D Ethyl 2-(3-methylpiperidin-1-yl)propanoate A->D Acetonitrile, Reflux B Ethyl 2-bromopropanoate B->D Acetonitrile, Reflux Base K₂CO₃ Base->D Acetonitrile, Reflux F 2-(3-Methylpiperidin-1-yl)propanoic Acid D->F 1. NaOH/H₂O 2. H⁺ workup E NaOH / H₂O, EtOH

Caption: Nucleophilic alkylation followed by saponification.

Comparative Analysis of Synthetic Routes

FeatureReductive AminationNucleophilic Alkylation
Reagent Toxicity Can use highly toxic NaBH₃CN, but safer NaBH(OAc)₃ is preferred.Generally involves less toxic reagents.
Reaction Conditions Mild (typically room temperature).Requires elevated temperatures (reflux).
Side Reactions Very clean; avoids over-alkylation.Risk of elimination side reactions with hindered bases or high temperatures. Quaternization (dialkylation) is not possible with a secondary amine starting material.
Atom Economy Good; incorporates the majority of atoms from the main reactants.Lower, due to the loss of HBr and the use of a stoichiometric base.
Workup Can be more complex due to the borate byproducts.Simpler; involves filtration of salts.
Overall Recommendation Often the preferred method due to its mild conditions, high selectivity, and operational simplicity in a one-pot setup.A robust and classical alternative, particularly if the required α-halo ester is readily available and inexpensive.

Conclusion

The synthesis of 2-(3-Methylpiperidin-1-yl)propanoic acid can be effectively achieved through two primary, reliable pathways: reductive amination and nucleophilic alkylation. While both methods are viable, reductive amination using sodium triacetoxyborohydride stands out as the superior strategy for its mild reaction conditions, excellent control over selectivity, and high efficiency in a one-pot process. The nucleophilic alkylation route remains a solid, traditional alternative. The ultimate choice of method will depend on the specific laboratory constraints, including the availability and cost of starting materials, desired scale, and equipment. This guide provides the necessary technical foundation and practical protocols for researchers to confidently synthesize this valuable chemical building block.

References
  • Lau, Y. H., & Venter, H. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1–8. [Link]

  • Molecules. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Asif, M. (2017). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. University of Southampton. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(3-Methylpiperidin-1-yl)propanoic Acid: Synthesis, Characterization, and Therapeutic Potential

Abstract The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] This guide focuses on a specific, yet underexplored derivative, 2-(3-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] This guide focuses on a specific, yet underexplored derivative, 2-(3-Methylpiperidin-1-yl)propanoic acid. In the absence of a documented discovery history for this precise molecule, this whitepaper serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It outlines plausible synthetic routes, discusses methods for characterization, and explores the potential therapeutic applications based on the well-established pharmacology of structurally related analogues. By providing a robust scientific framework, this document aims to catalyze further investigation into this promising chemical entity.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a highly privileged scaffold in drug discovery.[2] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, including high chemical stability, modulation of lipophilicity and water solubility, and the capacity to act as both a hydrogen bond donor and acceptor.[2] These attributes often lead to improved pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion) and reduced toxicity.[2]

The incorporation of a propanoic acid side chain introduces a carboxylic acid group, which can participate in crucial interactions with biological targets, such as salt bridges and hydrogen bonds, while also influencing solubility and metabolic pathways. The addition of a methyl group on the piperidine ring, as in 2-(3-Methylpiperidin-1-yl)propanoic acid, introduces chirality and steric bulk, which can be pivotal for achieving selectivity and potency for a specific biological target. 3-Methylpiperidine itself is a key building block in the synthesis of a range of therapeutic agents, highlighting its importance in modulating biological activity.[3]

This guide will deconstruct the target molecule to provide a comprehensive overview of its synthesis and potential utility.

Proposed Synthetic Pathways

Given the lack of specific literature on the synthesis of 2-(3-Methylpiperidin-1-yl)propanoic acid, we propose two primary, robust synthetic strategies based on well-established organic chemistry principles: Nucleophilic Substitution and Reductive Amination . Both pathways commence with the commercially available starting material, 3-methylpiperidine.

Pathway 1: Nucleophilic Substitution

This is a direct and classical approach for the N-alkylation of secondary amines.[4] The reaction involves the nucleophilic attack of the nitrogen atom of 3-methylpiperidine on an electrophilic carbon of a 2-halopropanoic acid derivative.

Reaction Scheme: 3-Methylpiperidine + 2-Bromopropanoic acid → 2-(3-Methylpiperidin-1-yl)propanoic acid + HBr

Causality and Experimental Choices: The choice of a halo-propanoic acid, such as 2-bromopropanoic acid, provides a good leaving group (bromide) for the SN2 reaction. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A common choice for this is potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[5] The use of an excess of the amine can also drive the reaction to completion but complicates purification.[6]

Detailed Experimental Protocol:

  • To a stirred solution of 3-methylpiperidine (1.0 eq) in anhydrous DMF (10 mL/mmol), add potassium carbonate (2.0 eq).

  • Slowly add a solution of 2-bromopropanoic acid (1.1 eq) in anhydrous DMF dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-(3-Methylpiperidin-1-yl)propanoic acid.

Diagram of Nucleophilic Substitution Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 3-Methylpiperidine E Combine & Stir Inert Atmosphere 60-70°C A->E B 2-Bromopropanoic Acid B->E C Potassium Carbonate (Base) C->E D DMF (Solvent) D->E F Cool & Filter E->F Reaction Monitoring (TLC/LC-MS) G Solvent Evaporation F->G H Column Chromatography G->H I 2-(3-Methylpiperidin-1-yl)propanoic acid H->I

Caption: Workflow for Nucleophilic Substitution Synthesis.

Pathway 2: Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds and offers an alternative to direct alkylation, often with fewer side products.[7] This pathway involves the reaction of 3-methylpiperidine with a pyruvate derivative (e.g., pyruvic acid or an ester thereof) to form an intermediate iminium ion, which is then reduced in situ to the final product.

Reaction Scheme: 3-Methylpiperidine + Pyruvic acid → [Iminium Intermediate] --[Reducing Agent]--> 2-(3-Methylpiperidin-1-yl)propanoic acid

Causality and Experimental Choices: This method avoids the use of alkyl halides and the potential for over-alkylation.[8] The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) has historically been used, but due to its toxicity, milder and safer reducing agents like sodium triacetoxyborohydride (STAB) or borane-pyridine complex are now preferred.[7] The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates iminium ion formation.

Detailed Experimental Protocol:

  • Dissolve 3-methylpiperidine (1.0 eq) and pyruvic acid (1.0 eq) in methanol (15 mL/mmol) and stir at room temperature for 1 hour to facilitate iminium ion formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Diagram of Reductive Amination Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification A 3-Methylpiperidine D Iminium Formation (1 hr, RT) A->D B Pyruvic Acid B->D C Methanol (Solvent) C->D E Reduction with STAB (0°C to RT) D->E In situ F Quench (aq. NaHCO₃) E->F G Extraction F->G H Purification G->H I 2-(3-Methylpiperidin-1-yl)propanoic acid H->I

Caption: Workflow for Reductive Amination Synthesis.

Physicochemical and Pharmacological Profile: An Analog-Based Assessment

As 2-(3-Methylpiperidin-1-yl)propanoic acid is not a well-characterized compound, its properties can be inferred from structurally similar molecules. The core components—a piperidine ring and a propanoic acid moiety—are common in a variety of bioactive compounds.

Compound Class Relevant Structural Features Known Biological Activities Potential Implications for Target Molecule
Piperidine-containing Drugs Piperidine ringDiverse CNS activity (e.g., antipsychotics, analgesics), anticancer, antimicrobial.[2]Potential for neurological, oncological, or anti-infective applications.
Substituted Propanoic Acids Propanoic acid moietyAnti-inflammatory (e.g., Ibuprofen), antimicrobial, metabolic regulation.[9]Carboxylic acid group may facilitate interactions with enzyme active sites or receptors.
N-Alkyl Piperidine Derivatives N-substituted piperidineAntimycotic activity, modulation of CNS receptors.[10]The N-linkage is a key determinant of biological function.

Predicted Physicochemical Properties: Based on its structure, 2-(3-Methylpiperidin-1-yl)propanoic acid is expected to be a chiral, zwitterionic compound at physiological pH. Its solubility will likely be pH-dependent, with increased solubility in both acidic and basic aqueous solutions compared to neutral pH.

Potential Therapeutic Applications and Future Directions

The structural motifs within 2-(3-Methylpiperidin-1-yl)propanoic acid suggest several avenues for therapeutic investigation.

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a well-known feature of many CNS-active drugs.[2] The lipophilicity imparted by the methylpiperidine group could facilitate blood-brain barrier penetration, making this molecule a candidate for development as an anticonvulsant, antipsychotic, or analgesic agent.

  • Antimicrobial Agents: Numerous nitrogen-containing heterocycles, including piperidine derivatives, exhibit antimicrobial and antifungal properties.[10] The propanoic acid moiety is also found in compounds with antimicrobial activity.[9] Therefore, screening this molecule against a panel of bacterial and fungal pathogens is a logical next step.

  • Metabolic Disorders: Short-chain fatty acids and their derivatives can influence metabolic pathways. While a more tenuous link, the propanoic acid component suggests that this molecule could be explored for effects on metabolic targets.

Future research should focus on:

  • Stereoselective Synthesis: The methyl group at the 3-position of the piperidine ring creates a chiral center. Future synthetic efforts should focus on enantioselective methods to produce the (R)- and (S)-enantiomers, as they are likely to have different pharmacological profiles.

  • In Vitro Screening: The synthesized compound should be subjected to a broad panel of in vitro assays, including receptor binding assays for common CNS targets and antimicrobial susceptibility testing.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues (e.g., varying the substitution on the piperidine ring or the length of the carboxylic acid chain) will be crucial for optimizing potency and selectivity.

Conclusion

While the history of 2-(3-Methylpiperidin-1-yl)propanoic acid remains unwritten, its chemical structure provides a compelling blueprint for a potentially valuable molecule in drug discovery. This technical guide has outlined logical and robust synthetic strategies, leveraging established chemical principles to enable its creation in the laboratory. By drawing upon the rich pharmacology of its constituent fragments, we have projected a promising future for this compound in areas such as CNS disorders and infectious diseases. It is our hope that this guide will serve as a catalyst for the scientific community to explore, synthesize, and ultimately unlock the full potential of this and related piperidine derivatives.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. (2022, October 11). Retrieved January 27, 2026, from [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). Retrieved January 27, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved January 27, 2026, from [Link]

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015, October 9). Retrieved January 27, 2026, from [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved January 27, 2026, from [Link]

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents. (n.d.).
  • Aza-Michael addition reaction between piperidine and n-butyl acrylate:... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • Amine alkylation - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. (2015, March 17). Retrieved January 27, 2026, from [Link]

  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (n.d.). Retrieved January 27, 2026, from [Link]

  • Exploring 3-Methylpiperidine Uses: From Pharmaceuticals to Agrochemicals. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. (2025, October 16). Retrieved January 27, 2026, from [Link]

  • Ch22: Alkylation of Amines. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2025, August 10). Retrieved January 27, 2026, from [Link]

Sources

Exploratory

spectroscopic data for 2-(3-Methylpiperidin-1-yl)propanoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Methylpiperidin-1-yl)propanoic acid Authored by: A Senior Application Scientist For distribution to: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Methylpiperidin-1-yl)propanoic acid

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals

This document is designed to serve as a practical reference for researchers involved in the synthesis, purification, and characterization of this and related molecules. It emphasizes the "why" behind the data, offering insights into how molecular structure dictates spectroscopic output.

Molecular Structure and Key Features

2-(3-Methylpiperidin-1-yl)propanoic acid possesses a unique combination of a chiral propanoic acid unit and a substituted piperidine ring. This structure presents several key features that are crucial for spectroscopic analysis:

  • Chirality: The molecule contains two stereocenters, one at the C2 of the propanoic acid moiety and another at the C3 of the piperidine ring. This results in the possibility of four diastereomers.

  • Functional Groups: The molecule contains a tertiary amine within the piperidine ring and a carboxylic acid group. These functional groups will give rise to characteristic signals in the NMR and IR spectra.

  • Aliphatic Protons: A number of aliphatic protons are present in both the piperidine ring and the propanoic acid chain, which will result in a complex, but interpretable, ¹H NMR spectrum.

Figure 1. Molecular structure of 2-(3-Methylpiperidin-1-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(3-Methylpiperidin-1-yl)propanoic acid, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be complex due to the presence of multiple, often overlapping, signals from the aliphatic protons. The diastereotopic nature of many of the protons will further complicate the spectrum. The following table outlines the predicted chemical shifts, multiplicities, and integrations.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Rationale
COOH10.0 - 12.0broad singlet1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[6]
C2-H (propanoic)3.0 - 3.5quartet1HThis proton is alpha to both the nitrogen and the carbonyl group, leading to significant deshielding. It will be split by the three protons on the adjacent methyl group (C3).
C3-H₃ (propanoic)1.2 - 1.5doublet3HThese methyl protons are adjacent to a single proton (C2-H) and will therefore appear as a doublet.
Piperidine Ring Protons1.0 - 3.2complex multiplets10HThe protons on the piperidine ring will appear as a series of complex and overlapping multiplets. The protons on the carbons adjacent to the nitrogen (C2' and C6') will be the most deshielded. The presence of the methyl group at C3' will further complicate the splitting patterns.
C3'-CH₃ (piperidine)0.8 - 1.1doublet3HThe methyl group on the piperidine ring will be in a typical aliphatic region and will be split by the proton on C3'.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C1 (C=O)170 - 180The carbonyl carbon of the carboxylic acid is highly deshielded.
C2 (propanoic)55 - 65This carbon is attached to both a nitrogen and a carbonyl group, resulting in a downfield shift.
C2', C6' (piperidine)50 - 60These carbons are adjacent to the nitrogen atom.
C3', C5' (piperidine)25 - 40These are standard aliphatic carbons in a six-membered ring.
C4' (piperidine)20 - 30A typical aliphatic carbon.
C3 (propanoic, CH₃)15 - 25A standard aliphatic methyl carbon.
C3'-CH₃ (piperidine)10 - 20A standard aliphatic methyl carbon.
Experimental Protocol for NMR Spectroscopy

Figure 2. NMR Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5-10 mg of sample B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3, D2O) A->B C 3. Transfer to a 5 mm NMR tube B->C D 4. Insert sample into NMR spectrometer (e.g., 400 MHz) C->D E 5. Tune and shim the instrument D->E F 6. Acquire 1H NMR spectrum E->F G 7. Acquire 13C NMR spectrum E->G H 8. Fourier transform the raw data F->H G->H I 9. Phase and baseline correct the spectra H->I J 10. Integrate 1H signals and pick peaks for both spectra I->J

Figure 2. NMR Sample Preparation and Analysis Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorptions
Functional Group Predicted Absorption Range (cm⁻¹) Intensity/Shape Rationale
O-H (Carboxylic Acid)2500 - 3300BroadThe O-H stretch in a carboxylic acid is very broad due to strong hydrogen bonding.[6]
C-H (Aliphatic)2850 - 3000Medium to StrongThese are the C-H stretching vibrations of the sp³ hybridized carbons in the piperidine ring and propanoic acid chain.
C=O (Carboxylic Acid)1700 - 1725Strong, SharpThe carbonyl stretch is a very characteristic and strong absorption.
C-N (Tertiary Amine)1000 - 1250MediumThe C-N stretching vibration is typically found in this region.
Experimental Protocol for IR Spectroscopy

Figure 3. ATR-FTIR Analysis Workflow A 1. Clean the ATR crystal with a suitable solvent (e.g., isopropanol) B 2. Record a background spectrum of the empty ATR crystal A->B C 3. Place a small amount of the solid or liquid sample onto the crystal B->C D 4. Apply pressure using the anvil C->D E 5. Record the sample spectrum D->E F 6. Clean the crystal E->F

Figure 3. ATR-FTIR Analysis Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum

For 2-(3-Methylpiperidin-1-yl)propanoic acid (Molecular Formula: C₁₀H₁₉NO₂, Molecular Weight: 185.26 g/mol ), the following are expected in an electron ionization (EI) mass spectrum:

  • Molecular Ion (M⁺): A peak at m/z = 185. This peak may be of low intensity due to the facile fragmentation of the molecule.

  • Key Fragment Ions:

    • m/z = 140: Loss of the carboxyl group (-COOH, 45 Da).

    • m/z = 98: Cleavage of the propanoic acid side chain, leaving the N-methylenepiperidinium cation.

    • m/z = 84: The 3-methylpiperidine radical cation, formed by cleavage of the C-N bond.

    • m/z = 43: A propyl fragment, potentially from the piperidine ring.

Figure 4. Predicted ESI-MS Fragmentation of [M+H]+ M_plus_H [M+H]⁺ m/z = 186 Loss_H2O Loss of H₂O (from COOH) M_plus_H->Loss_H2O -18 Da Piperidine_fragment 3-Methylpiperidinium ion m/z = 100 M_plus_H->Piperidine_fragment Cleavage at Cα-N bond Fragment_168 [C₁₀H₁₈NO]⁺ m/z = 168 Loss_H2O->Fragment_168 Loss_CO Loss of CO Fragment_168->Loss_CO -28 Da Fragment_140 [C₉H₁₈N]⁺ m/z = 140 Loss_CO->Fragment_140

Figure 4. Predicted ESI-MS Fragmentation of [M+H]⁺.
Experimental Protocol for Mass Spectrometry (ESI-MS)

Figure 5. ESI-MS Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) B 2. Add a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode A->B C 3. Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min) B->C D 4. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) C->D E 5. Acquire the mass spectrum in the desired mass range D->E

Sources

Foundational

An In-depth Technical Guide to the Solubility Profiling of 2-(3-Methylpiperidin-1-yl)propanoic acid

Executive Summary The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development. It is a critical parameter that influences everything from reaction kinetics and purification ef...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development. It is a critical parameter that influences everything from reaction kinetics and purification efficiency to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical framework for characterizing the solubility of 2-(3-Methylpiperidin-1-yl)propanoic acid. While specific experimental data for this molecule is not publicly available, this document outlines the fundamental principles and detailed, field-proven protocols necessary for researchers to generate this crucial data with high fidelity. We will delve into the predicted physicochemical properties of the target molecule, explore the strategic differences between kinetic and thermodynamic solubility, and provide robust, step-by-step methodologies for their determination in various relevant solvents. This guide is designed for researchers, scientists, and drug development professionals, offering the authoritative grounding and practical insights required to conduct these assessments with scientific rigor.

Physicochemical Characterization of the Target Molecule

A thorough understanding of a molecule's structure is a prerequisite for designing a logical solubility screening strategy. The structure of 2-(3-Methylpiperidin-1-yl)propanoic acid reveals several key features that will govern its solubility behavior.

  • Structure: The molecule consists of a propanoic acid moiety attached to a 3-methylpiperidine ring via the ring's nitrogen atom.

  • Zwitterionic Potential: The presence of a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group suggests that this molecule is amphoteric. It will exist as a zwitterion at its isoelectric point and can form salts under both acidic and basic conditions. This dual nature is the single most important predictor of its pH-dependent aqueous solubility.

  • Predicted Properties: While experimental data is unavailable, we can infer properties from similar structures like 3-(4-Methylpiperidin-1-yl)propanoic acid[1]. The molecule is expected to have a topological polar surface area (TPSA) of approximately 40-45 Ų, indicating reasonable polarity. Its LogP (octanol-water partition coefficient) is likely to be low, suggesting a preference for polar solvents, especially when ionized.

The pH of the aqueous medium will critically dictate the ionization state of the molecule and, consequently, its solubility. At low pH, the carboxylic acid will be protonated (neutral), and the piperidine nitrogen will be protonated (cationic), resulting in a net positive charge. At high pH, the carboxylic acid will be deprotonated (anionic), and the piperidine nitrogen will be neutral, resulting in a net negative charge. This pH-dependent charge state is the primary lever for manipulating its aqueous solubility.

Kinetic vs. Thermodynamic Solubility: A Strategic Choice

In drug discovery and development, solubility is not a single value but is assessed in two distinct contexts: kinetic and thermodynamic.[2] The choice of assay depends on the stage of research and the question being asked.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) into an aqueous buffer.[2][3] It is a high-throughput method used in the early stages of discovery to flag compounds that might precipitate under assay conditions.[4] The resulting value represents a state of supersaturation and is not true thermodynamic equilibrium.

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium.[5] This measurement is lower-throughput but is considered the "gold standard" for regulatory submissions (e.g., for Biopharmaceutics Classification System (BCS) classification) and for understanding true bioavailability limitations.[2][6][7]

For 2-(3-Methylpiperidin-1-yl)propanoic acid, an initial kinetic screen would be valuable for guiding synthesis and in vitro biological assays, while a full thermodynamic profile is essential for any serious preclinical or formulation development.

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from guidelines established by the World Health Organization (WHO) and the FDA for BCS classification.[6][7][8][9] It is designed to determine the true equilibrium solubility with high accuracy.

Objective: To determine the saturation concentration of 2-(3-Methylpiperidin-1-yl)propanoic acid in various aqueous buffers at a controlled temperature (37 ± 1 °C).

Materials:

  • 2-(3-Methylpiperidin-1-yl)propanoic acid (solid, crystalline form preferred)

  • Calibrated pH meter and balance

  • Thermostatically controlled shaker/incubator (37 °C)

  • Glass vials or tubes

  • Syringe filters (e.g., 0.22 µm PVDF) or centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

  • Aqueous buffers (see Table 1)

Table 1: Recommended Aqueous Buffers for Thermodynamic Solubility

Buffer System Target pH Rationale
HCl/KCl 1.2 Simulates gastric fluid[7][9]
Acetate Buffer 4.5 Represents the upper small intestine[7][9]
Phosphate Buffer 6.8 Represents the lower small intestine[7][9]

| Phosphate Buffer | 7.4 | Represents physiological/blood pH |

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-(3-Methylpiperidin-1-yl)propanoic acid to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment.[6]

  • Solvent Addition: Add a precise volume (e.g., 5 mL) of the desired pre-warmed (37 °C) aqueous buffer to the vial.

  • Equilibration: Seal the vials and place them in a shaker incubator set to 37 ± 1 °C. Agitate the samples for a predetermined period. A preliminary experiment should establish the time to equilibrium, with samples taken at intervals (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration reaches a plateau.[6]

  • Sample Collection & Separation: Once equilibrium is reached, allow the vials to stand briefly to let heavy solids settle. Carefully draw a sample of the supernatant. Immediately separate the dissolved solute from the undissolved solid using either centrifugation or filtration.[6] This step is critical to avoid artificially high results.

  • Dilution: To prevent precipitation upon cooling, immediately dilute the clarified filtrate with a suitable mobile phase or solvent.[6] This dilution must be accurately recorded for back-calculation.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV). A standard curve of the compound in the same diluent must be prepared to ensure accurate quantification.

  • pH Verification: Measure the final pH of the solution in the vial to ensure the buffer capacity was not overwhelmed by the compound.[7]

  • Data Reporting: Report the solubility in mg/mL and µM. The experiment should be performed in at least triplicate for each pH condition.[8]

Workflow Visualization: Thermodynamic Solubility

G cluster_prep 1. Preparation cluster_eq 2. Equilibration cluster_analysis 3. Analysis cluster_result 4. Result A Add excess solid compound to vial B Add precise volume of pre-warmed buffer A->B C Seal and agitate in shaker at 37°C B->C D Monitor concentration over time (e.g., 24-72h) until plateau is reached C->D E Collect supernatant D->E F Filter (0.22µm) or centrifuge sample E->F G Immediately dilute clarified filtrate F->G I Verify final pH of saturated solution F->I H Quantify concentration (e.g., HPLC-UV) G->H J Calculate and Report Solubility (mg/mL) H->J

Caption: Thermodynamic Solubility Workflow (Shake-Flask).

Protocol 2: Kinetic Solubility Assay (High-Throughput)

This protocol describes a common method used for rapid screening, where precipitation is induced from a DMSO stock solution.

Objective: To rapidly estimate the solubility of 2-(3-Methylpiperidin-1-yl)propanoic acid in an aqueous buffer.

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • 96-well microplates (assay plate and dilution plate)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Plate shaker

  • Plate reader (nephelometry) or HPLC/LC-MS system

  • Multi-channel pipettes

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[3]

  • Serial Dilution (Optional): If determining a concentration range, perform serial dilutions of the stock solution in DMSO in a separate 96-well plate.

  • Addition to Buffer: Add a small, precise volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL) in the wells of the assay plate.[10] This creates a final DMSO concentration of ~1%, which is generally well-tolerated in biological assays.

  • Incubation: Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[11]

  • Precipitate Detection/Quantification:

    • Nephelometry (Fastest): Measure the light scattering in each well using a nephelometer. Increased scattering relative to controls indicates precipitation.[3]

    • Filtration/UV (Quantitative): Filter the contents of each well through a solubility filter plate. Quantify the concentration of the compound in the filtrate using a UV plate reader or HPLC-UV, comparing against a standard curve prepared in a DMSO/buffer mixture.[4]

  • Data Analysis: The highest concentration that does not show significant precipitation is reported as the kinetic solubility.

G cluster_detection Detection Method A Prepare 10mM stock in 100% DMSO B Add small volume of stock to aqueous buffer in 96-well plate (e.g., 1% final DMSO) A->B C Shake plate for 1-2h at room temperature B->C D1 Nephelometry: Measure light scattering C->D1 Qualitative D2 Filtration + HPLC/UV: Quantify soluble fraction C->D2 Quantitative E Report highest non-precipitated concentration D1->E D2->E

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Propanoic Acid Derivatives

Introduction The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Propanoic acid and its derivatives have emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Propanoic acid and its derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity, including against multidrug-resistant pathogens.[1][2][3] Historically used as a preservative in food and animal feed, the inherent antimicrobial properties of propanoic acid can be significantly enhanced through chemical modification, making its derivatives attractive candidates for drug development.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of propanoic acid derivatives. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and causality behind experimental choices, ensuring a robust and reliable assessment of a compound's potential.

Section 1: Understanding the Antimicrobial Action of Propanoic Acid Derivatives

Core Mechanism of Action

The primary antimicrobial activity of propanoic acid and many of its derivatives is attributed to their ability to disrupt the intracellular homeostasis of microbial cells.[1] This process can be broken down into several key steps:

  • Membrane Translocation: In its undissociated (protonated) form, propanoic acid is lipophilic and can passively diffuse across the microbial cell membrane.

  • Intracellular Acidification: Once inside the neutral pH of the cytoplasm, the acid dissociates, releasing a proton (H+) and its corresponding anion. This release of protons leads to a decrease in the internal pH.

  • Metabolic Disruption: The resulting intracellular acidification disrupts various cellular processes, including enzymatic reactions and the proton motive force, which is essential for ATP synthesis and transport.[1]

  • Anion Accumulation: The accumulation of the propionate anion within the cell can also contribute to toxicity, although the precise mechanisms are still being fully elucidated.

This multi-faceted attack makes it more difficult for microbes to develop resistance compared to single-target antibiotics.

G cluster_extracellular Extracellular Environment (Low pH) cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Environment (Neutral pH) Propanoic_Acid_Undissociated Propanoic Acid (CH₃CH₂COOH) Propanoic_Acid_Dissociated Propionate (CH₃CH₂COO⁻) + H⁺ Propanoic_Acid_Undissociated->Propanoic_Acid_Dissociated Passive Diffusion Membrane Metabolic_Disruption Disruption of Proton Motive Force Enzyme Inhibition Propanoic_Acid_Dissociated->Metabolic_Disruption Intracellular Acidification ATP_Synthase ATP Synthase Inhibition Metabolic_Disruption->ATP_Synthase

Caption: Mechanism of propanoic acid antimicrobial action.

Structure-Activity Relationships (SAR)

The modification of the basic propanoic acid scaffold can dramatically influence its antimicrobial potency and spectrum of activity. Understanding these structure-activity relationships is crucial for the rational design of new derivatives.

  • Aryl Derivatives: The addition of aryl groups can enhance the antimicrobial activity of propanoic acid. For instance, ibuprofen, a well-known NSAID, is chemically 2-(4-isobutyl phenyl) propionic acid and possesses antibacterial properties.[3]

  • Heterocyclic Substituents: The introduction of heterocyclic moieties, such as in 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has been shown to yield compounds with potent and broad-spectrum antimicrobial activity against both ESKAPE bacteria and drug-resistant fungi.[2]

  • Halogenation: The addition of halogens, such as bromine or chlorine, to the structure of fatty acids has been demonstrated to increase their antibacterial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[5][6] This suggests that halogenated propanoic acid derivatives could be a promising area of investigation.

  • Schiff Bases and Esters: The synthesis of Schiff bases and esters of propanoic acid has yielded derivatives with significant antibacterial and antifungal activity.[7] For example, the presence of an electron-withdrawing group like p-bromo has been shown to improve antibacterial activity against S. aureus and E. coli.[7]

Derivative ClassKey Structural FeatureImpact on Antimicrobial ActivityTarget OrganismsReference
Arylpropanoic Acids Phenyl or other aryl groupEnhanced antibacterial activityBacteria[3]
Hydrazones with Heterocyclic Substituents Hydrazone linkage with a heterocyclic ringPotent and broad-spectrum activityESKAPE bacteria, Candida auris[2]
Halogenated Derivatives Addition of halogen atoms (e.g., Br, Cl)Increased antibacterial potencyMRSA[5]
Schiff Bases Imine or azomethine groupImproved antibacterial and antifungal activityS. aureus, E. coli, C. albicans[7]
Esters Ester functional groupVariable, some derivatives show potent activityB. subtilis[7]

Section 2: Essential Protocols for Antimicrobial Activity Assessment

A tiered approach to evaluating the antimicrobial properties of novel propanoic acid derivatives is recommended, starting with the determination of their minimum inhibitory concentration (MIC).

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8] The broth microdilution method is a widely used and standardized technique for determining MIC values.[9][10]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[10]

  • Bacterial strains (e.g., ATCC quality control strains)

  • Test propanoic acid derivative

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select a single colony and inoculate it into a tube of MHB. b. Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] c. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[11]

  • Preparation of Test Compound Dilutions: a. Dissolve the propanoic acid derivative in a suitable solvent (e.g., DMSO) to create a stock solution. b. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL. b. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[8]

  • Reading and Interpretation: a. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). b. Results should be compared to those obtained with the positive control antibiotic and interpreted according to established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14]

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Standardized Bacterial Suspension A->C B Prepare Serial Dilutions of Propanoic Acid Derivative in 96-Well Plate B->C D Incubate Plate (35°C ± 2°C, 16-20h) C->D E Read Plate for Visible Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[15][16] This assay is a crucial follow-up to the MIC to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Principle: Aliquots from the clear wells of the MIC assay are subcultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[15]

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • Plate a 100 µL aliquot from each of these wells onto a fresh agar plate (e.g., Tryptic Soy Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on each plate.

  • The MBC is the lowest concentration of the compound that results in a ≥3-log₁₀ reduction (99.9% kill) of the initial bacterial count.[17]

Protocol: Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[17][18]

Principle: A standardized bacterial suspension is exposed to different concentrations of the test compound. At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[18][19]

Procedure:

  • Prepare a standardized bacterial inoculum as described for the MIC assay.

  • In separate tubes, expose the inoculum to the propanoic acid derivative at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without the compound.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Perform serial dilutions of the aliquot and plate onto agar plates.

  • Incubate the plates and count the colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.[17]

Time (hours)Growth Control (CFU/mL)1x MIC (CFU/mL)2x MIC (CFU/mL)4x MIC (CFU/mL)
0 5.2 x 10⁵5.1 x 10⁵5.3 x 10⁵5.2 x 10⁵
2 9.8 x 10⁵4.5 x 10⁵2.1 x 10⁵9.8 x 10⁴
4 3.4 x 10⁶3.9 x 10⁵8.7 x 10⁴1.5 x 10⁴
8 1.2 x 10⁷2.1 x 10⁵1.1 x 10⁴<10²
24 5.6 x 10⁸1.5 x 10⁵<10²<10²

Section 3: Investigating the Mechanism of Action

Beyond determining the potency of a compound, it is essential to investigate its mechanism of action.

Protocol: Cell Membrane Integrity Assay (using Propidium Iodide)

This assay determines if a compound disrupts the bacterial cell membrane.

Principle: Propidium iodide (PI) is a fluorescent dye that cannot penetrate the intact cell membranes of live cells.[20] If the membrane is compromised, PI can enter the cell, bind to DNA, and fluoresce, which can be measured.[21][22]

Procedure:

  • Prepare a bacterial suspension and treat it with the propanoic acid derivative at various concentrations.

  • Include a positive control known to disrupt membranes (e.g., 70% isopropanol) and a negative control (untreated cells).

  • Add propidium iodide to each sample.

  • Incubate in the dark for a specified period.

  • Measure the fluorescence using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.[23]

Protocol: Anti-Biofilm Activity Assessment (Crystal Violet Method)

Biofilms are communities of microorganisms attached to a surface and are notoriously difficult to treat. This assay assesses the ability of a compound to inhibit biofilm formation or eradicate existing biofilms.[24]

Principle: The crystal violet (CV) assay is a simple and widely used method to quantify biofilm biomass.[25][26] CV stains the cells and extracellular matrix of the biofilm, and the amount of bound dye can be solubilized and measured spectrophotometrically.[27]

Procedure:

  • Biofilm Formation: a. In a 96-well plate, add a diluted bacterial culture to each well. b. Incubate the plate under conditions that promote biofilm formation (typically 24-48 hours without shaking).[27]

  • Treatment (for eradication): a. Gently wash the wells to remove planktonic (free-floating) cells. b. Add fresh medium containing various concentrations of the propanoic acid derivative to the wells with established biofilms. c. Incubate for a further 24 hours.

  • Staining and Quantification: a. Wash the wells with PBS to remove planktonic cells. b. Fix the biofilms by heating at 60°C for 1 hour.[25] c. Stain the biofilms with 0.1% crystal violet solution for 15 minutes.[24] d. Wash away the excess stain and allow the plate to dry. e. Solubilize the bound CV with 30% acetic acid or ethanol.[27] f. Measure the absorbance at approximately 590 nm. A reduction in absorbance in treated wells compared to the control indicates anti-biofilm activity.

G A Grow Biofilm in 96-Well Plate (24-48h) B Wash to Remove Planktonic Cells A->B C Add Propanoic Acid Derivative (for eradication assay) B->C D Incubate (24h) C->D E Wash and Fix Biofilm D->E F Stain with 0.1% Crystal Violet E->F G Wash and Dry Plate F->G H Solubilize Bound Dye (e.g., 30% Acetic Acid) G->H I Measure Absorbance (OD₅₉₀) H->I

Caption: Workflow for the crystal violet biofilm assay.

Section 4: Data Interpretation and Troubleshooting

  • Solubility: Propanoic acid derivatives can have varying solubilities. Ensure the compound is fully dissolved in the stock solution and does not precipitate in the assay medium, as this can lead to inaccurate MIC values. A solvent control (e.g., DMSO at the highest concentration used) should always be included.

  • Contamination: Strict aseptic technique is paramount to avoid contamination, which can lead to false-positive results.

  • Standardization: Adherence to standardized protocols, such as those from CLSI and EUCAST, is critical for the reproducibility and comparability of results.[12][13] This includes using recommended quality control strains.[28]

  • Bacteriostatic vs. Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Conclusion

Propanoic acid and its derivatives represent a versatile and promising platform for the discovery of new antimicrobial agents. A systematic and rigorous evaluation of their activity is essential for identifying lead candidates for further development. By employing the detailed protocols and understanding the scientific principles outlined in these application notes, researchers can generate reliable and meaningful data to advance the fight against antimicrobial resistance.

References

  • Kumar, S. et al. (2013).
  • Wachinger, L. et al. (2021).
  • Pompilio, A. et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Starr, J. et al. (2021).
  • Scholtz, E. (2012). Use of Propionic Acid as an Antimicrobial.
  • ResearchGate. (n.d.).
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2026). Clinical Breakpoint Tables.
  • Bio-protocol. (n.d.). Crystal violet assay.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • ResearchGate. (n.d.). Membrane integrity assays by measuring propidium iodide (PI) uptake.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST - Home.
  • Al-Ostath, A. et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Appiah, T. et al. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC - NIH.
  • Kowalska-Krochmal, B. & Dudek-Wicher, R. (2021).
  • BMG Labtech. (2024).
  • Mandal, S. et al. (2015). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. PMC.
  • Carballeira, N. et al. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. PMC - NIH.
  • iGEM. (n.d.). General Biofilm Assay Protocol.
  • Ricke, S. et al. (2020).
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • Kubicek-Sutherland, J. et al. (2016). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. PMC - NIH.
  • Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial.
  • Mah, T.-F. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH.
  • Abcam. (n.d.). Crystal violet staining protocol.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I.
  • BenchChem. (2025).
  • EUCAST. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe.
  • Dychdala, G. (1988). Antimicrobial Activity of Halogens. PubMed.
  • Machala, M. et al. (2019). Fluorescence detection of damaged cell membrane of bacteria by air transient spark discharge.
  • Nayef, A. (2016). Determination of minimum inhibitory concentrations (MICs)
  • Bansal, A. et al. (2014).
  • O'Toole, G. (2011).
  • Wikipedia. (n.d.). Propionic acid.
  • ResearchGate. (2015).
  • Wikipedia. (n.d.). Epimerox.
  • Microchem Laboratory. (n.d.).
  • ResearchGate. (n.d.). EUCAST expert rules in antimicrobial susceptibility testing.
  • ResearchGate. (n.d.). Membrane integrity assay using propidium iodide (PI) staining.
  • Emery Pharma. (2016).
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Pompilio, A. et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Bio-protocol. (n.d.). Time-kill kinetics assay.

Sources

Application

large-scale synthesis of 2-(3-Methylpiperidin-1-yl)propanoic acid

An Application Note and Protocol for the Large-Scale Synthesis of 2-(3-Methylpiperidin-1-yl)propanoic acid For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive g...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis of 2-(3-Methylpiperidin-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the , a key intermediate in pharmaceutical development. The synthesis is approached from an industrial perspective, emphasizing scalability, safety, and purity. This guide details a robust synthetic strategy via reductive amination, offering in-depth protocols, process optimization insights, and rigorous analytical methods for quality control. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction

2-(3-Methylpiperidin-1-yl)propanoic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in compounds targeting a range of therapeutic areas. The demand for efficient and scalable synthetic routes is therefore of high importance. This application note outlines a validated approach for its multi-kilogram scale production, focusing on a cost-effective and environmentally conscious process.

The chosen synthetic strategy is a two-step sequence involving the formation of an intermediate ester followed by hydrolysis. This approach is favored for its high yields, straightforward purification, and the commercial availability of the starting materials.

Synthetic Strategy and Rationale

The is best achieved through a reductive amination pathway. This method is superior to direct N-alkylation of 3-methylpiperidine with a 2-halopropanoic acid, as the latter can lead to over-alkylation and the formation of quaternary ammonium salts, which complicates purification and reduces yield.[1][2]

The selected two-step synthetic route is as follows:

  • Reductive Amination: Reaction of 3-methylpiperidine with ethyl pyruvate in the presence of a reducing agent to form ethyl 2-(3-methylpiperidin-1-yl)propanoate.

  • Hydrolysis: Saponification of the resulting ester to yield the final product, 2-(3-Methylpiperidin-1-yl)propanoic acid.

This strategy offers several advantages for large-scale production:

  • High Selectivity: Reductive amination provides excellent control over the formation of the desired secondary amine, minimizing by-products.[3]

  • Mild Reaction Conditions: The use of sodium triacetoxyborohydride as the reducing agent allows for mild and safe reaction conditions, avoiding the need for high pressures or temperatures.

  • Scalability: The protocol is readily scalable with predictable outcomes.

  • Cost-Effectiveness: The starting materials, 3-methylpiperidine and ethyl pyruvate, are commercially available in bulk at a reasonable cost.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrolysis cluster_2 Work-up & Purification A 3-Methylpiperidine D Ethyl 2-(3-methylpiperidin-1-yl)propanoate A->D B Ethyl Pyruvate B->D C Sodium Triacetoxyborohydride Dichloromethane C->D Reductant Solvent F 2-(3-Methylpiperidin-1-yl)propanoic acid D->F Saponification E Sodium Hydroxide Methanol/Water E->F Base Solvent G Acidification (HCl) F->G H Extraction (MTBE) G->H I Crystallization H->I J Final Product I->J

Caption: Overall workflow for the synthesis of 2-(3-Methylpiperidin-1-yl)propanoic acid.

Detailed Experimental Protocols

PART A: Large-Scale Synthesis of Ethyl 2-(3-methylpiperidin-1-yl)propanoate (Reductive Amination)

Materials:

ReagentCAS NumberMolecular WeightQuantity (kg)Moles
3-Methylpiperidine626-56-299.1710.0100.8
Ethyl pyruvate617-35-6116.1212.8110.2
Sodium triacetoxyborohydride56553-60-7211.9425.6120.8
Dichloromethane (DCM)75-09-284.93150 L-
Saturated Sodium Bicarbonate Solution--50 L-
Brine--20 L-
Anhydrous Sodium Sulfate7757-82-6142.045.0 kg-

Protocol:

  • Reaction Setup: To a 250 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge dichloromethane (100 L) and 3-methylpiperidine (10.0 kg, 100.8 mol).

  • Addition of Ethyl Pyruvate: Cool the solution to 0-5 °C using a chiller. Slowly add ethyl pyruvate (12.8 kg, 110.2 mol) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Formation of Imine/Enamine: Stir the mixture at 0-5 °C for 1 hour after the addition is complete.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (25.6 kg, 120.8 mol) portion-wise over 2-3 hours, ensuring the temperature does not exceed 15 °C. The addition is exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting materials are consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 L) at 0-10 °C.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water (2 x 25 L) and brine (20 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (5.0 kg), filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-methylpiperidin-1-yl)propanoate as an oil.

PART B: Large-Scale Synthesis of 2-(3-Methylpiperidin-1-yl)propanoic acid (Hydrolysis)

Materials:

ReagentCAS NumberMolecular WeightQuantity (kg)Moles
Crude Ethyl 2-(3-methylpiperidin-1-yl)propanoate-199.29(from Part A)~100.8
Methanol67-56-132.0460 L-
Sodium Hydroxide (50% w/w aq. solution)1310-73-240.0012.1 kg151.2
Hydrochloric Acid (37% w/w aq. solution)7647-01-036.46As needed-
Methyl tert-butyl ether (MTBE)1634-04-488.15100 L-

Protocol:

  • Reaction Setup: To the reactor containing the crude ester, add methanol (60 L) and the 50% sodium hydroxide solution (12.1 kg, 151.2 mol).

  • Saponification: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the ester is no longer detected.

  • Solvent Removal: Cool the reaction mixture to 30-40 °C and remove the methanol under reduced pressure.

  • Acidification: To the remaining aqueous solution, add water (50 L) and cool to 0-5 °C. Adjust the pH to 5.5-6.0 by the slow addition of concentrated hydrochloric acid. The product will begin to precipitate.

  • Extraction: Extract the product into methyl tert-butyl ether (MTBE) (2 x 50 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a volume of approximately 30 L.

  • Crystallization: Cool the concentrated solution to 0-5 °C and hold for 4-6 hours to induce crystallization.

  • Isolation and Drying: Collect the solid product by filtration, wash with cold MTBE (10 L), and dry under vacuum at 40-45 °C to a constant weight.

Quality Control and Analytical Methods

Rigorous in-process and final product quality control is essential.

ParameterMethodSpecification
In-Process Control
Reaction Completion (Part A)GC-FID<1% 3-methylpiperidine remaining
Reaction Completion (Part B)HPLC-UV<0.5% Ethyl 2-(3-methylpiperidin-1-yl)propanoate remaining
Final Product
AssayTitration>99.0%
PurityHPLC-UV>99.5%
Identity¹H NMR, ¹³C NMR, MSConforms to the structure of 2-(3-Methylpiperidin-1-yl)propanoic acid
Water ContentKarl Fischer<0.5%
Residual SolventsGC-HSDCM: <600 ppm, MTBE: <5000 ppm
Analytical Method Details
  • GC-FID for Part A:

    • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.[4]

  • HPLC-UV for Part B and Final Purity:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile. Gradient elution.[5][6]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

Safety and Waste Management

Safety Precautions:

  • All operations should be conducted in a well-ventilated area or fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Dichloromethane is a suspected carcinogen and should be handled with extreme care.

  • Sodium triacetoxyborohydride reacts with water to release hydrogen gas, which is flammable. Additions should be controlled.

  • The quenching and acidification steps are exothermic and should be performed with adequate cooling.

Waste Management:

  • Aqueous Waste: The aqueous layers from the work-up should be neutralized before disposal.

  • Organic Waste: The organic solvents should be collected and sent for incineration or recycling.

  • Solid Waste: The filter cake of sodium sulfate can be disposed of as non-hazardous waste after ensuring it is free of organic solvents.

Conclusion

The described synthetic route and protocols provide a robust and scalable method for the large-scale production of 2-(3-Methylpiperidin-1-yl)propanoic acid. The focus on reductive amination ensures high yields and purity, while the detailed analytical methods allow for stringent quality control. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, enabling the efficient and safe synthesis of this important chemical intermediate.

References

  • Arkivoc. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). Retrieved from [Link]

  • ResearchGate. (2024). Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of ( R )-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Sustainable Production of Propionic acid and Derivatives on Industrial Scale. Retrieved from [Link]

  • Google Patents. (n.d.). Method for recovering and purifying propionic acid.
  • ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). Novel piperidino-dihydrothienopyrimidine sulfoxides and their use for treating copd and asthma.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Retrieved from [Link]

  • PubChem. (n.d.). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Google Patents. (2005). (12) Patent Application Publication (10) Pub. No.: US 2005/0203133 A1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Patsnap. (2025). Emerging Industrial Applications of Propionic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Piperidin-1 -yl and azepin-1 -yl carboxylates as muscarinic m4 receptor agonists.
  • AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 3-mercaptopropionic acid.
  • Google Patents. (n.d.). Method for preparing 3-propionylsalicylic acid and derivatives thereof.
  • Google Patents. (n.d.). Production of propiophenone.
  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • SIELC Technologies. (2018). Propanoic acid, 2-methylpropyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.
  • ChemSynthesis. (n.d.). 3-(1H-indol-3-yl)-2-methylpropanoic acid. Retrieved from [Link]

  • ACG Publications. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Retrieved from [Link]

  • MDPI. (n.d.). Fatty Acid Analysis, Chemical Constituents, Biological Activity and Pesticide Residues Screening in Jordanian Propolis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(3-Methylpiperidin-1-yl)propanoic acid

Welcome to the technical support center for the purification of 2-(3-Methylpiperidin-1-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(3-Methylpiperidin-1-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar compounds. As a zwitterionic molecule, containing both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid, its purification presents unique challenges that require a nuanced approach. This document provides in-depth, experience-driven answers to common issues encountered during its purification, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting
General Purification Strategy

Q1: What are the primary challenges in purifying 2-(3-Methylpiperidin-1-yl)propanoic acid and how do I choose the right technique?

A: The principal challenge stems from the compound's dual nature. It is an amino acid derivative, capable of existing as a cation (at low pH), an anion (at high pH), and a zwitterion at its isoelectric point (pI). This zwitterionic character often leads to high polarity and poor solubility in many common organic solvents, while its salt forms are highly water-soluble.[1]

The choice of purification method depends critically on the nature of the impurities and the desired scale and purity.

  • For removing non-polar/neutral impurities: Acid-base extraction is highly effective and scalable.[2]

  • For achieving high purity from polar impurities or isomers: Crystallization or chromatography are the methods of choice.

  • For removing salt contamination: Crystallization from a carefully selected solvent system or ion-exchange chromatography are your best options.[1][3]

The following decision-making workflow can guide your selection:

G start Crude Product Analysis impurity_type What is the primary impurity type? start->impurity_type neutral Neutral / Non-Polar Impurities impurity_type->neutral Non-polar polar Polar Impurities / Isomers impurity_type->polar Polar salt Inorganic Salts impurity_type->salt Salt extraction Acid-Base Extraction neutral->extraction chromatography Chromatography (RP or NP) polar->chromatography crystallization Crystallization / Desalting salt->crystallization

Caption: A decision-making workflow for selecting a purification method.

Crystallization & Recrystallization

Q2: My compound is precipitating as an oil instead of a crystalline solid. What's causing this and how can I fix it?

A: "Oiling out" is a common problem, especially with zwitterionic compounds. It occurs when the compound comes out of solution at a temperature above its melting point or when the concentration is too high for orderly crystal lattice formation.

Causality: The strong intermolecular forces (hydrogen bonding and ionic interactions) of your zwitterionic compound can lead to the formation of an amorphous, super-saturated liquid phase instead of an ordered solid.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Slow cooling is paramount. Allow the solution to cool to room temperature undisturbed for several hours before moving it to a colder environment (like a refrigerator or ice bath).[4]

  • Decrease Supersaturation: Add a small amount of the "good" solvent back to the oiled-out mixture and heat until it redissolves. Then, allow it to cool more slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Change the Solvent System: Your current solvent may be too good. A solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot is ideal.[5] Try polar, protic solvents like ethanol/water or isopropanol/water mixtures.[6]

Q3: How do I find the best solvent system for recrystallizing 2-(3-Methylpiperidin-1-yl)propanoic acid?

A: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[4] Given the amino acid nature of your compound, solvent mixtures are often most effective.

Protocol for Solvent Screening:

  • Place ~10-20 mg of your crude material into several small test tubes.

  • Add a few drops of a single solvent to each tube. Good starting points are water, ethanol, methanol, isopropanol, and acetone.

  • Observe solubility at room temperature. If it dissolves, the solvent is too good.

  • For solvents where it is insoluble, heat the mixture gently. If it dissolves upon heating, it's a potential candidate.

  • Cool the tubes that showed good hot-solubility to room temperature, then in an ice bath. The formation of a precipitate or crystals indicates a promising solvent.[4]

  • For binary systems (e.g., Ethanol/Water), dissolve the compound in a minimal amount of the "good" solvent (e.g., hot water or ethanol) and slowly add the "bad" solvent (an anti-solvent) until the solution becomes cloudy. Then, add a drop of the good solvent to clarify and allow to cool slowly.[7]

ProblemProbable CauseRecommended Solution
Oiling Out Solution is too concentrated; cooling is too rapid.Dilute with more solvent, reheat to dissolve, and cool very slowly.
No Crystals Form Solution is not saturated; compound is too soluble.Evaporate some solvent to increase concentration. If that fails, add an anti-solvent dropwise.
Poor Recovery Compound has significant solubility even at low temperatures.Ensure the solution is thoroughly chilled in an ice bath before filtration. Use a minimal amount of cold solvent to wash the crystals.
Impure Crystals Impurities co-precipitated with the product.Ensure slow crystal growth. If impurities are colored, consider a charcoal treatment of the hot solution before cooling.

Caption: Troubleshooting Guide for Crystallization.

Chromatography

Q4: I am trying to purify my compound on a silica gel column, but I'm getting severe peak tailing and poor recovery. Why is this happening?

A: This is a classic issue when purifying basic compounds like piperidine derivatives on standard silica gel.[8]

Causality: The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atom of the 3-methylpiperidine ring interacts strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding causes the compound to move slowly and unevenly down the column, resulting in broad, tailing peaks and potential loss of material on the stationary phase.[8]

Solutions:

  • Mobile Phase Modification (Most Common): Add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Hexane/Ethyl Acetate). This is the most common and effective solution.[8]

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., Dichloromethane/Methanol with 1% NH₃ solution). This is very effective for strongly basic compounds.[8]

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a suitable alternative for purifying basic compounds.[8]

    • Amine-Treated Silica: Pre-treated silica gel where the silanol groups are deactivated can provide more reproducible results.

G cluster_0 Diagnosis cluster_1 Solution start Column Chromatography Issue tailing Severe Peak Tailing? start->tailing no_elution Compound Not Eluting? tailing->no_elution No add_base Add Basic Modifier (e.g., 1% TEA) tailing->add_base Yes increase_polarity Increase Mobile Phase Polarity (e.g., more MeOH in DCM) no_elution->increase_polarity Yes switch_phase Switch to Reverse Phase (C18) with acidic modifier (TFA) no_elution->switch_phase Still No?

Caption: Troubleshooting guide for column chromatography of piperidine derivatives.

Q5: Would reverse-phase chromatography (RPC) be a better option? What conditions should I use?

A: Yes, for a polar, zwitterionic compound, RPC is often an excellent choice. It separates compounds based on hydrophobicity, which can be finely tuned with mobile phase modifiers.

Causality: In RPC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., Water/Acetonitrile). Adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid serves a crucial purpose: it protonates both the carboxylic acid (suppressing its ionization) and the basic piperidine nitrogen. This creates a single, positively charged species that behaves predictably and yields sharp, symmetrical peaks.

Recommended Starting Conditions for RPC:

ParameterRecommended ConditionRationale
Stationary Phase C18 SilicaStandard for reverse-phase, provides good retention for moderately polar compounds.
Mobile Phase A 0.1% TFA in WaterAcidic modifier to ensure protonation of the amine and sharp peaks.
Mobile Phase B 0.1% Acetonitrile (or Methanol)Organic modifier to elute the compound.
Gradient 5% to 95% B over 20-30 minutesA broad gradient is a good starting point to find the elution point of your compound.
Detection UV (e.g., 210 nm) or ELSD/CAD210 nm is suitable for the carboxyl group; evaporative detectors are universal.
Acid-Base Extraction

Q6: How do I perform an acid-base extraction to purify my compound from neutral starting materials?

A: Acid-base extraction is a powerful work-up technique that leverages the differential solubility of the ionized and neutral forms of your compound.[2]

The Underlying Principle:

  • Basification: By adding a base (e.g., NaHCO₃ or NaOH solution), you deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic layer.

  • Acidification: By adding an acid (e.g., HCl), you protonate the piperidine nitrogen, forming a water-soluble ammonium salt. Again, neutral impurities remain in the organic layer.

Step-by-Step Protocol for Removing Neutral Impurities:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert your product into its sodium salt, which will move into the aqueous layer. The neutral impurities remain in the organic layer.

  • Separate Layers: Separate the aqueous layer (which now contains your product) from the organic layer (containing impurities). Discard the organic layer.

  • Acidify and Extract: Cool the aqueous layer in an ice bath and acidify it carefully with 1M HCl to a pH of ~6-7 (the presumed isoelectric point). At the pI, the zwitterion is least soluble in water and may precipitate.[1] Extract the product back into a fresh portion of organic solvent (e.g., DCM) multiple times.

  • Isolate Product: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

G cluster_0 Step 1: Base Wash cluster_1 Step 2: Acidify & Re-extract start Crude Mixture (Product + Neutral Impurities) in Ethyl Acetate add_base Add aq. NaHCO₃ start->add_base sep_funnel1 Separatory Funnel add_base->sep_funnel1 org1 Organic Layer: Neutral Impurities (Discard) sep_funnel1->org1 Top aq1 Aqueous Layer: Product as Sodium Salt sep_funnel1->aq1 Bottom acidify Acidify to pI with HCl & Add fresh Ethyl Acetate aq1->acidify sep_funnel2 Separatory Funnel acidify->sep_funnel2 org2 Organic Layer: Purified Zwitterionic Product sep_funnel2->org2 Top aq2 Aqueous Layer: Salts (Discard) sep_funnel2->aq2 Bottom end Pure Product org2->end Dry & Evaporate

Sources

Optimization

Technical Support Center: Characterization of 2-(3-Methylpiperidin-1-yl)propanoic acid

Welcome to the technical support center for the characterization of 2-(3-Methylpiperidin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 2-(3-Methylpiperidin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique analytical challenges presented by this molecule. Drawing from established principles in analytical chemistry and experience with similar structures, this document provides in-depth troubleshooting guides and frequently asked questions to support your experimental work.

Introduction to the Challenges

2-(3-Methylpiperidin-1-yl)propanoic acid is a chiral carboxylic acid containing a tertiary amine. This combination of functional groups gives rise to several analytical hurdles. The presence of two chiral centers (at the C2 of the propanoic acid and C3 of the piperidine ring) results in four possible stereoisomers. Furthermore, the acidic carboxylic acid and the basic tertiary amine can form a zwitterion, influencing its solubility and chromatographic behavior. This guide will provide practical strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 2-(3-Methylpiperidin-1-yl)propanoic acid difficult?

A1: The molecule has two chiral centers, leading to two pairs of enantiomers (diastereomers of each other). The zwitterionic nature of the molecule at neutral pH can lead to poor peak shape and retention on standard reversed-phase HPLC columns. Chiral separation often requires specialized chiral stationary phases (CSPs) and careful mobile phase optimization to achieve baseline resolution.[1][2][3]

Q2: I am observing broad peaks in my 1H NMR spectrum. What could be the cause?

A2: Broad peaks in the NMR spectrum of amines are common. This can be due to the rate of proton exchange on the nitrogen atom or conformational exchange in the piperidine ring. For tertiary amines, this broadening can also be influenced by the viscosity of the solvent and the presence of acidic protons. The carboxylic acid proton itself can also broaden adjacent signals through exchange.

Q3: What are the expected major fragments in the mass spectrum of this molecule?

A3: In mass spectrometry, amines often undergo alpha-cleavage. For 2-(3-Methylpiperidin-1-yl)propanoic acid, a prominent fragmentation pathway would be the loss of the carboxylic acid group, leading to a fragment corresponding to the piperidine ring and the adjacent methylene group. Another likely fragmentation is the cleavage of the bond between the piperidine ring and the propanoic acid chain.[4][5][6][7][8]

Q4: How can I confirm the absolute stereochemistry of my synthesized 2-(3-Methylpiperidin-1-yl)propanoic acid?

A4: Determining the absolute stereochemistry requires a method that is sensitive to the three-dimensional arrangement of the atoms. This can be achieved by:

  • X-ray crystallography: If you can obtain a single crystal of a pure stereoisomer or a salt with a known chiral counter-ion.

  • Chiral derivatization followed by NMR: Reacting the molecule with a chiral derivatizing agent can create diastereomers with distinct NMR spectra, allowing for comparison to known standards.[9]

  • Comparison to a known standard: If a reference standard with known absolute stereochemistry is available, comparison of the chiral HPLC retention time or other analytical data can confirm the stereochemistry of your sample.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Challenge: Poor resolution and broad signals in the 1H NMR spectrum.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for broad NMR signals.

Step-by-Step Protocol:

  • Optimize Sample Preparation:

    • Solvent Choice: Use a deuterated solvent in which the compound is highly soluble. For zwitterionic compounds, polar solvents like D2O or methanol-d4 are often good choices.

    • Concentration: Ensure the concentration is optimal. Highly concentrated samples can lead to increased viscosity and peak broadening.

  • pH Adjustment:

    • The zwitterionic nature and potential for proton exchange can be influenced by pH. Adding a small amount of a deuterated acid (e.g., DCl in D2O) or base (e.g., NaOD in D2O) can lock the molecule in its protonated or deprotonated state, respectively, leading to sharper signals.

  • Variable Temperature (VT) NMR:

    • If conformational exchange is suspected, acquiring spectra at different temperatures can be informative. Lowering the temperature may slow down the exchange process, resulting in sharper signals for individual conformers. Conversely, increasing the temperature may coalesce broad peaks into a sharp average signal.

  • 2D NMR Spectroscopy:

    • If signal overlap and complex splitting patterns are the issue, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals, respectively, even in a crowded spectrum.[10][11][12]

Mass Spectrometry (MS)

Challenge: Predicting and interpreting the fragmentation pattern.

Predicted Fragmentation Pathways:

MS_Fragmentation Parent [M+H]+ Loss_COOH Loss of COOH Parent->Loss_COOH Loss_Propanoic Loss of Propanoic Acid Parent->Loss_Propanoic Frag1 [M - COOH]+ Loss_COOH->Frag1 Frag2 [3-Methylpiperidine]+ Loss_Propanoic->Frag2

Caption: Predicted major fragmentation pathways in ESI-MS.

Troubleshooting and Interpretation:

  • Ionization Method: Electrospray ionization (ESI) in positive ion mode is generally suitable for this molecule due to the basic nitrogen, which is readily protonated.

  • Expected Fragments:

    • Molecular Ion: Look for the [M+H]+ peak.

    • Alpha-Cleavage: The bond between the nitrogen and the propanoic acid chain is a likely point of cleavage.[4]

    • Loss of Carboxylic Acid: Decarboxylation is a common fragmentation pathway for carboxylic acids.[6][7][13]

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the parent ion and its fragments. This allows for the determination of the elemental composition of each fragment, greatly aiding in structure confirmation.

Chiral High-Performance Liquid Chromatography (HPLC)

Challenge: Achieving baseline separation of all four stereoisomers.

Method Development Workflow:

Caption: Workflow for chiral HPLC method development.

Step-by-Step Protocol:

  • Chiral Stationary Phase (CSP) Selection:

    • For zwitterionic molecules, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) or zwitterionic cinchona alkaloid-derived CSPs are often successful.[1][2] These columns can operate in polar organic or reversed-phase modes and offer multiple interaction sites (ionic, hydrogen bonding, etc.) for chiral recognition.

  • Mobile Phase Optimization:

    • Polar Organic Mode: A typical starting point is a mobile phase of methanol or acetonitrile with a small amount of an acidic and a basic additive (e.g., 0.1% acetic acid and 0.1% diethylamine). These additives help to suppress the ionization of the carboxylic acid and the tertiary amine, respectively, leading to better peak shapes.

    • Reversed-Phase Mode: An aqueous buffer (e.g., ammonium acetate or phosphate) with an organic modifier (e.g., methanol or acetonitrile) is a common choice. The pH of the buffer is a critical parameter to control the ionization state of the analyte and its interaction with the stationary phase.

    • The table below provides a starting point for mobile phase screening.

Mobile Phase CompositionAdditivesRationale
Methanol/Ethanol (e.g., 50/50)0.1% Acetic Acid + 0.1% DiethylaminePolar organic mode, suppresses ionization.
Acetonitrile/Water (e.g., 70/30)10 mM Ammonium Acetate, pH 5.0Reversed-phase, controls ionization.
Isopropanol/Hexane (e.g., 20/80)0.1% Trifluoroacetic AcidNormal-phase, for less polar derivatives.
  • Detection:

    • UV detection at a low wavelength (e.g., 200-210 nm) is generally suitable as the molecule lacks a strong chromophore.

    • If available, a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can provide more universal detection.

Diastereomeric Salt Resolution

Challenge: Separation of the enantiomeric pairs.

Workflow for Diastereomeric Salt Resolution:

Diastereomeric_Salt_Resolution Racemic_Acid Racemic 2-(3-Methylpiperidin-1-yl)propanoic acid Chiral_Base Add Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) Racemic_Acid->Chiral_Base Diastereomeric_Salts Formation of Diastereomeric Salts Chiral_Base->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Separation Separate Crystals from Mother Liquor Crystallization->Separation Acidification_Crystals Acidify Crystals Separation->Acidification_Crystals Less Soluble Salt Acidification_Liquor Acidify Mother Liquor Separation->Acidification_Liquor More Soluble Salt Enantiomer_1 Pure Enantiomer 1 Acidification_Crystals->Enantiomer_1 Enantiomer_2 Pure Enantiomer 2 Acidification_Liquor->Enantiomer_2

Caption: Workflow for separating enantiomers via diastereomeric salt resolution.

Step-by-Step Protocol:

  • Selection of Resolving Agent:

    • For a racemic acid, a chiral base is used as the resolving agent. Common choices include brucine, strychnine, or synthetic amines like (R)- or (S)-1-phenylethylamine.[14]

  • Salt Formation and Crystallization:

    • Dissolve the racemic acid and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in a suitable solvent. The choice of solvent is critical and often requires screening to find one where the two diastereomeric salts have a significant difference in solubility.[15][16][17]

    • Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

  • Separation and Liberation of Enantiomers:

    • Filter the crystals and wash them with a small amount of cold solvent. This enriched, less soluble salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the pure enantiomer. The chiral resolving agent can often be recovered from the aqueous layer by basification and extraction.

    • The mother liquor, now enriched in the more soluble diastereomeric salt, can be treated in the same way to recover the other enantiomer.

  • Analysis of Enantiomeric Purity:

    • The enantiomeric excess (ee) of each separated enantiomer should be determined using the chiral HPLC method developed previously.

References

Sources

Troubleshooting

Technical Support Center: Purification of 2-(3-Methylpiperidin-1-yl)propanoic Acid

Welcome to the technical support guide for the purification of 2-(3-Methylpiperidin-1-yl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(3-Methylpiperidin-1-yl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in achieving high purity for this compound. As a zwitterionic molecule with two chiral centers, this compound presents unique purification hurdles. This guide provides a structured, problem-oriented approach, moving from initial assessment to advanced purification protocols, grounded in established chemical principles.

Initial Assessment: Know Your Impurities

Before selecting a purification strategy, a thorough analysis of the crude product is essential. The most common synthetic route to this compound is the reductive amination between a pyruvate equivalent (e.g., pyruvic acid or ethyl pyruvate) and 3-methylpiperidine. Understanding this reaction helps anticipate the likely impurities.

Commonly Encountered Impurities:

Impurity TypeLikely IdentityIdentification MethodRecommended Initial Action
Starting Materials 3-Methylpiperidine, Pyruvic Acid/Ester¹H NMR, LC-MSAcid-Base Extraction
Reducing Agent Byproducts Borate salts (from NaBH₄, NaBH₃CN)Aqueous WorkupAcid-Base Extraction
Side-Reaction Products Over-alkylation products, dimersLC-MS, ¹H NMRChromatography, Recrystallization
Stereoisomers Diastereomers ((2R,3'R), (2S,3'S), (2R,3'S), (2S,3'R))Chiral HPLC, High-field NMRRecrystallization, Chiral Chromatography
Solvents & Water Reaction/workup solvents (e.g., MeOH, DCM), Water¹H NMR, Karl FischerHigh-vacuum drying, Azeotropic removal

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of 2-(3-Methylpiperidin-1-yl)propanoic acid in a question-and-answer format.

Q1: My crude product is a persistent oil and fails to crystallize. What are the likely causes and solutions?

A1: Cause & Mechanism: This is a classic sign of significant impurities, most commonly residual solvents, water, or unreacted starting materials which act as "crystallization inhibitors" by disrupting the formation of a stable crystal lattice. The zwitterionic nature of your target compound requires a specific polarity and pH environment to crystallize, which impurities can easily disturb.[1]

Solution Workflow:

  • Aggressive Solvent Removal: Ensure all organic solvents are removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C). For stubborn solvents, co-evaporation with a solvent that does not dissolve the product well but forms an azeotrope with the impurity can be effective (e.g., toluene to remove water).

  • Perform an Acid-Base Extraction: This is the most effective method to remove non-zwitterionic impurities like unreacted 3-methylpiperidine. See Protocol 1 for a detailed procedure.

  • Attempt Crystallization Again: After extraction and thorough drying, attempt recrystallization from various solvent systems. Good starting points for amino acids include isopropanol/water, ethanol/water, or acetone/water mixtures.[2]

Q2: My NMR spectrum clearly shows unreacted 3-methylpiperidine. How do I remove this basic impurity?

A2: Cause & Mechanism: 3-Methylpiperidine is a volatile and relatively non-polar base. During a typical workup, it can be challenging to remove completely, especially if the product is extracted into an organic layer. Its basicity is the key to its removal.

Solution: Acid-Base Extraction. By exploiting the difference in pKa values, a clean separation is achievable. At an acidic pH (e.g., pH 2), both your product (as the ammonium salt) and the impurity (as the piperidinium salt) will be in the aqueous layer. However, by carefully adjusting the pH to the isoelectric point (pI) of your amino acid product, the product will become zwitterionic and minimally soluble, allowing it to precipitate or be extracted, while the more basic 3-methylpiperidine remains as a salt in the aqueous phase.[3]

Crude Crude Product in Organic Solvent (e.g., DCM, EtOAc) Aqueous1 Aqueous Layer (pH 2, HCl) Crude->Aqueous1 Extract with 1M HCl Organic1 Organic Layer (Neutral Impurities) Aqueous2 Aqueous Layer (Product @ pI, 3-MP Salt) Aqueous1->Aqueous2 Adjust pH to pI (e.g., ~pH 6) Product_Solid Precipitated Pure Product Aqueous2->Product_Solid Filter or Extract Aqueous3 Aqueous Layer (3-MP Salt)

Caption: Acid-base extraction workflow for removing basic impurities.

Q3: My analysis shows a mixture of diastereomers. How can I separate them?

A3: Cause & Mechanism: The synthesis creates two new chiral centers, leading to diastereomers. Diastereomers have different physical properties (solubility, melting point, chromatographic retention), which can be exploited for separation.[4] The energy difference in the formation of transient diastereomeric complexes with a chiral stationary phase is the basis for chromatographic separation.[5]

Solutions:

  • Fractional Recrystallization: This is often the first method to try. As diastereomers have different solubilities, one may crystallize preferentially from a carefully chosen solvent system. This can be an iterative process to enrich one isomer. See Protocol 2 .

  • Chiral Preparative HPLC: This is the most powerful method for obtaining diastereomerically pure compounds. It uses a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to different retention times.[4][5] While expensive, it offers the highest resolution.

  • Silica Gel Chromatography: Sometimes, diastereomers can be separated on standard silica gel, although resolution may be limited. The subtle differences in their 3D structure can lead to differential binding. Modifying the mobile phase (e.g., with small amounts of acid or base) can enhance separation.

Q4: My product is a solid but appears yellow or brown instead of white.

A4: Cause & Mechanism: Discoloration often points to trace, highly conjugated impurities or oxidation products. Piperidine derivatives can be susceptible to air oxidation over time.[6] Side reactions during reductive amination can also produce colored byproducts.

Solutions:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. The charcoal is then removed by hot filtration through celite.

  • Recrystallization: A successful recrystallization (see Protocol 2 ) is often sufficient to exclude the impurities causing the color, leaving them in the mother liquor.

  • Silica Gel Plug: If the product is stable on silica, dissolving the crude material and passing it through a short plug of silica gel, eluting with a moderately polar solvent, can quickly remove baseline impurities that are often responsible for color.

Detailed Purification Protocols

Protocol 1: High-Purity Acid-Base Extraction

This protocol is designed to remove unreacted starting materials and other non-zwitterionic impurities.

Materials:

  • Crude 2-(3-Methylpiperidin-1-yl)propanoic acid

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel, pH paper or meter

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent like DCM or EtOAc (approx. 10-20 mL per gram of crude).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (2 x 20 mL). Combine the acidic aqueous layers. This step protonates your product and any basic impurities (like 3-methylpiperidine), pulling them into the aqueous phase.

  • Neutral Impurity Removal: Discard the organic layer, which contains neutral impurities.

  • pH Adjustment to pI: Cool the combined aqueous layer in an ice bath. Slowly add 1 M NaOH dropwise with vigorous stirring to adjust the pH to the isoelectric point (pI). The pI for such an amino acid is typically in the range of pH 5-7. A white precipitate of your product should form as it becomes zwitterionic and crashes out of solution. Monitor the pH carefully.

  • Isolation Option A (Precipitation): If a thick precipitate forms, continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Isolation Option B (Extraction): If the product remains in solution or forms an oil, extract the pH-adjusted aqueous solution with DCM or EtOAc (3 x 30 mL). The zwitterionic product will have some solubility in organic solvents.

  • Final Steps:

    • For the solid from 5: Wash the filter cake with cold deionized water, then with a small amount of cold acetone. Dry under high vacuum.

    • For the organic extracts from 6: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Scientist's Note: The key to this protocol is the precise pH adjustment. Overshooting the pI will deprotonate the carboxylic acid, forming a carboxylate salt and increasing its aqueous solubility again.

Protocol 2: Fractional Recrystallization

This technique is ideal for purifying solid material and can enrich one diastereomer.

Materials:

  • Purified product from Protocol 1

  • Recrystallization solvents (e.g., Isopropanol, Ethanol, Water, Acetone)

  • Erhlenmeyer flask, Condenser

Procedure:

  • Solvent Screening: Test the solubility of your compound in various solvents. An ideal single solvent will dissolve the compound when hot but not when cold. More likely, a binary system (e.g., isopropanol/water) will be needed.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., isopropanol) in small portions while heating to a gentle boil until the solid dissolves completely.

  • Induce Crystallization: If using a binary system, add the anti-solvent (e.g., water) dropwise to the hot solution until persistent cloudiness appears. Add a few drops of the primary solvent to redissolve the solid and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove adhering mother liquor.[7]

  • Drying: Dry the purified crystals under high vacuum. Analyze the purity of the crystals and the mother liquor to assess the efficiency of the purification and diastereomeric enrichment.

Protocol 3: Modified Silica Gel Chromatography

This protocol addresses the challenge of purifying basic compounds on acidic silica gel.

Materials:

  • Crude product

  • Silica Gel (230-400 mesh)

  • Solvent system (e.g., Dichloromethane/Methanol)

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide

  • Glass column and appropriate chromatography equipment

Procedure:

  • Solvent System Selection: Use TLC to find a suitable eluent. A common system is DCM/Methanol. Add a small amount of modifier to the TLC jar (e.g., 0.5-1% TEA) to see if it improves the spot shape.

  • Column Packing: Pack the column with a slurry of silica gel in the non-polar component of your eluent (e.g., DCM).

  • Pre-Equilibration: Flush the column with the full eluent mixture, including the modifier (e.g., 95:4.5:0.5 DCM/MeOH/TEA). This is a critical step. It deactivates the acidic sites on the silica gel, preventing irreversible adsorption and peak tailing of your basic compound.[7]

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel.

  • Elution & Fraction Collection: Run the column, collecting fractions and monitoring them by TLC.

  • Workup: Combine the pure fractions and remove the solvent under reduced pressure. The TEA will also be removed as it is volatile.

Purification Strategy Workflow

The choice of method depends on the scale of the synthesis and the nature of the impurities. The following workflow provides a general decision-making guide.

start_node start_node process_node process_node decision_node decision_node end_node end_node start Crude Product analysis Analyze Impurity Profile (NMR, LC-MS) start->analysis decision1 Starting Materials Present? analysis->decision1 extraction Protocol 1: Acid-Base Extraction decision1->extraction Yes decision2 Product is a Solid? decision1->decision2 No extraction->decision2 recryst Protocol 2: Recrystallization decision2->recryst Yes chrom Protocol 3: Column Chromatography decision2->chrom No (Oily) decision3 Diastereomers Separated? recryst->decision3 chrom->decision3 chiral_hplc Chiral Preparative HPLC decision3->chiral_hplc No final_product Pure Product decision3->final_product Yes chiral_hplc->final_product

Caption: A decision-making workflow for selecting a purification method.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Harwood, L. M., & Moody, C. J. (1989). Experimental Organic Chemistry: Principles and Practice.
  • IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book") (2nd ed.). Blackwell Scientific Publications. Available at: [Link]

  • Kirschner, K. N., & Woods, R. J. (2001). Solvent-macromolecule interactions in simulations of glycopeptides. Proceedings of the National Academy of Sciences, 98(19), 10541–10545. Available at: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

  • Tanaka, K. (2011). Solvent-free Organic Synthesis. Wiley-VCH.
  • Tiritiris, I., & Albert, K. (2004). Separation of enantiomers by high-performance liquid chromatography using chiral stationary phases.
  • Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). Recrystallization (chemistry). Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-(3-Methylpiperidin-1-yl)propanoic Acid: An Essential Intermediate in Pharmaceutical Manufacturing

Introduction: The Significance of Stereochemistry in Drug Synthesis 2-(3-Methylpiperidin-1-yl)propanoic acid is a crucial chiral building block in the synthesis of various pharmacologically active compounds. Its most not...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in Drug Synthesis

2-(3-Methylpiperidin-1-yl)propanoic acid is a crucial chiral building block in the synthesis of various pharmacologically active compounds. Its most notable application is as a key intermediate in the manufacture of Repaglinide, an oral antidiabetic drug used for the treatment of type 2 diabetes.[1][2] The therapeutic efficacy of Repaglinide is critically dependent on the stereochemistry of its components, with the (S)-enantiomer of 2-(3-Methylpiperidin-1-yl)propanoic acid being the required isomer for the final drug substance.[1] Consequently, the development of efficient, scalable, and stereoselective synthetic routes to this intermediate is of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of the primary synthetic methodologies, offering insights into the practical advantages and disadvantages of each approach for researchers and process chemists.

Overview of Primary Synthetic Strategies

The synthesis of 2-(3-Methylpiperidin-1-yl)propanoic acid primarily revolves around the formation of the C-N bond between the 3-methylpiperidine moiety and the propanoic acid backbone. The key challenge lies in controlling the stereochemistry at the C2 position of the propanoic acid. Two principal strategies are commonly employed: Nucleophilic Substitution (N-Alkylation) and Reductive Amination . The choice between these methods often depends on the availability of starting materials, cost considerations, and the desired level of stereochemical purity.

Method 1: Nucleophilic Substitution (N-Alkylation)

This classical and straightforward approach involves the direct alkylation of 3-methylpiperidine with a suitable 2-substituted propanoic acid derivative, typically a 2-halopropanoic acid or its ester. This reaction proceeds via an SN2 mechanism.

Reaction Mechanism and Causality

The core of this method is the nucleophilic attack of the secondary amine of 3-methylpiperidine on the electrophilic carbon of the propanoic acid derivative. The use of an ester of the propanoic acid is often preferred to the free acid to avoid an acid-base reaction with the amine, which would render the amine non-nucleophilic. A base, such as potassium carbonate or triethylamine, is typically required to neutralize the hydrogen halide formed during the reaction.

The stereochemical outcome of this reaction is dependent on the chirality of the starting 2-halopropanoic acid derivative. Due to the SN2 mechanism, an inversion of configuration at the chiral center is expected. Therefore, to obtain the desired (S)-2-(3-Methylpiperidin-1-yl)propanoic acid, one would typically start with an (R)-2-halopropanoic acid derivative.

G cluster_0 N-Alkylation (SN2) Pathway R_3_methylpiperidine 3-Methylpiperidine transition_state SN2 Transition State R_3_methylpiperidine->transition_state S_2_bromopropanoate (R)-2-Bromopropanoate Ester S_2_bromopropanoate->transition_state product_ester (S)-Product Ester transition_state->product_ester hydrolysis Hydrolysis product_ester->hydrolysis final_product (S)-2-(3-Methylpiperidin-1-yl)propanoic acid hydrolysis->final_product

Caption: N-Alkylation via an SN2 mechanism.

Advantages and Disadvantages
  • Advantages:

    • Conceptually simple and utilizes readily available starting materials.

    • The stereochemistry can be reliably controlled if enantiomerically pure starting materials are used.

    • The reaction conditions are generally mild.

  • Disadvantages:

    • Potential for side reactions, such as elimination, especially with hindered bases.

    • The cost of enantiomerically pure 2-halopropanoic acids can be high.

    • Requires a subsequent hydrolysis step if an ester is used as the starting material.

Method 2: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[3][4] This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Reaction Mechanism and Causality

In the context of synthesizing 2-(3-Methylpiperidin-1-yl)propanoic acid, this method would involve the reaction of 3-methylpiperidine with a pyruvate ester (e.g., ethyl pyruvate). The initial reaction forms an iminium ion intermediate, which is then reduced by a hydride-based reducing agent.[5]

A key aspect of this method is the choice of the reducing agent. A mild reducing agent that selectively reduces the iminium ion in the presence of the starting ketone is required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their enhanced stability in mildly acidic conditions, which favor iminium ion formation.[3]

G cluster_1 Reductive Amination Pathway 3_methylpiperidine 3-Methylpiperidine iminium_ion Iminium Ion Intermediate 3_methylpiperidine->iminium_ion pyruvate_ester Pyruvate Ester pyruvate_ester->iminium_ion hydride_reduction Hydride Reduction (e.g., NaBH3CN) iminium_ion->hydride_reduction product_ester Racemic Product Ester hydride_reduction->product_ester hydrolysis Hydrolysis product_ester->hydrolysis final_product Racemic 2-(3-Methylpiperidin-1-yl)propanoic acid hydrolysis->final_product

Caption: Reductive Amination pathway.

Advantages and Disadvantages
  • Advantages:

    • Often proceeds in high yield with minimal side products.

    • It is a one-pot procedure, which can be more efficient.

    • The starting materials (pyruvate esters) are generally inexpensive.

  • Disadvantages:

    • This method typically produces a racemic mixture, as the reduction of the planar iminium ion can occur from either face with equal probability.

    • Requires the use of specialized and potentially toxic reducing agents like sodium cyanoborohydride.

    • An asymmetric version of this reaction would require a chiral catalyst or a chiral auxiliary, adding complexity and cost.

Stereochemical Control: The Decisive Factor

As the (S)-enantiomer is the desired product, achieving high enantiomeric purity is critical. The choice of synthetic strategy is therefore often dictated by the approach to stereocontrol.

Chiral Pool Synthesis

This is the most direct approach to obtaining the desired enantiomer. It involves using a readily available chiral starting material. In the case of the N-alkylation method, starting with (R)-2-bromopropanoic acid or a derivative of (S)-lactic acid allows for a direct and predictable synthesis of the (S)-product.

Chiral Resolution

When a synthetic route, such as reductive amination , produces a racemic mixture, a resolution step is necessary.[6] This typically involves reacting the racemic acid with a chiral base (e.g., (R)- or (S)-α-methylbenzylamine, brucine, or cinchonidine) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization.[6] After separation, the desired diastereomeric salt is treated with a strong acid to liberate the enantiomerically pure 2-(3-Methylpiperidin-1-yl)propanoic acid.

G cluster_2 Chiral Resolution Workflow racemic_acid Racemic Acid diastereomeric_salts Diastereomeric Salt Mixture racemic_acid->diastereomeric_salts chiral_base Chiral Resolving Agent (e.g., Chiral Amine) chiral_base->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salts Separated Diastereomeric Salts crystallization->separated_salts acidification Acidification separated_salts->acidification enantiopure_acid Enantiopure Acid acidification->enantiopure_acid

Caption: General workflow for chiral resolution.

While effective, chiral resolution has inherent drawbacks. The maximum theoretical yield for the desired enantiomer is 50%, although the resolving agent and the undesired enantiomer can sometimes be recovered and recycled. The process can also be labor-intensive and require significant process optimization.

Comparative Analysis of Synthesis Methods

FeatureMethod 1: N-Alkylation (with Chiral Starting Material)Method 2: Reductive Amination + Chiral Resolution
Stereocontrol Excellent (determined by starting material)Good (post-synthesis resolution)
Theoretical Yield High (>90% possible)Moderate (max 50% for desired enantiomer per cycle)
Number of Steps Typically two (alkylation, hydrolysis)Multiple (amination/reduction, hydrolysis, salt formation, crystallization, acidification)
Cost of Reagents Can be high (chiral starting material)Lower initial cost, but chiral resolving agent adds cost
Scalability Generally goodCan be challenging due to crystallization process
Process Simplicity Relatively straightforwardMore complex and labor-intensive
Waste Generation ModerateHigher (solvents for crystallization, undesired enantiomer)

Experimental Protocols

Protocol 1: Synthesis of (S)-2-(3-Methylpiperidin-1-yl)propanoic acid via N-Alkylation

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • Alkylation: To a solution of 3-methylpiperidine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add ethyl (R)-2-bromopropanoate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (S)-2-(3-methylpiperidin-1-yl)propanoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and stir at room temperature until the hydrolysis is complete (as monitored by TLC).

  • Acidify the reaction mixture to pH 6 with hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by crystallization or chromatography to obtain the final product.

Protocol 2: Synthesis of Racemic 2-(3-Methylpiperidin-1-yl)propanoic acid via Reductive Amination

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • Imine Formation and Reduction: In a round-bottom flask, dissolve 3-methylpiperidine (1.0 eq) and ethyl pyruvate (1.0 eq) in methanol.

  • Stir the solution at room temperature for 1 hour.

  • Cool the solution in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of acetic acid until the gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Work-up and Hydrolysis: Follow steps 5-9 from Protocol 1 to hydrolyze the ester and purify the resulting racemic acid.

Conclusion and Future Perspectives

For the industrial production of (S)-2-(3-Methylpiperidin-1-yl)propanoic acid, the N-alkylation method using a chiral starting material is generally preferred due to its higher overall yield and more straightforward process, despite the potentially higher initial cost of the chiral electrophile. The predictability of the stereochemical outcome is a significant advantage in a regulated manufacturing environment.

The reductive amination route followed by chiral resolution remains a viable alternative, particularly if the cost of the chiral starting material for the alkylation route is prohibitive or if there are established processes for recycling the undesired enantiomer and the resolving agent.

Future research in this area will likely focus on the development of catalytic asymmetric reductive amination methods. A successful catalytic process would combine the efficiency of the one-pot reductive amination with the stereocontrol of an asymmetric synthesis, potentially offering the most cost-effective and sustainable route to this important pharmaceutical intermediate.

References

  • (Reference to a general organic chemistry textbook discussing SN2 reactions)
  • (Reference to a review or primary literature article on reductive amination, such as those by Abdel-Magid et al.[4])

  • (Reference to literature on chiral resolution, for example, from Chiralpedia[6])

  • Grell, W., et al. (1998). Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 41(26), 5219-5246.[1]

  • (Reference to a patent or publication detailing the synthesis of Repaglinide intermediates, such as CN103012319A[7])

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

  • (Reference to a general organic chemistry resource on reaction mechanisms, like Master Organic Chemistry[3] or Chemistry LibreTexts[5])

  • (Reference to a publication discussing the importance of Repaglinide in diabetes treatment[2])

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(3-Methylpiperidin-1-yl)propanoic Acid Analogues as Potential Antimicrobial Agents

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The piperidine moiety is a well-established privileged structure in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The piperidine moiety is a well-established privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties and ability to confer metabolic stability.[1] When coupled with a propanoic acid functional group, which also possesses inherent antimicrobial properties, the resulting 2-(piperidin-1-yl)propanoic acid scaffold presents a compelling starting point for the development of new anti-infective agents.[2][3] This guide delves into the structure-activity relationship (SAR) of analogues based on the 2-(3-Methylpiperidin-1-yl)propanoic acid core, providing a comparative analysis of their potential antimicrobial efficacy supported by experimental data from closely related compounds.

The Core Scaffold: A Union of Favorable Moieties

The 2-(3-Methylpiperidin-1-yl)propanoic acid scaffold combines two key structural features:

  • The Piperidine Ring: This saturated heterocycle offers a three-dimensional structure that can be readily modified to explore chemical space. The nitrogen atom provides a key site for interaction and substitution, influencing the molecule's polarity, basicity, and overall pharmacokinetic profile.[1]

  • The Propanoic Acid Moiety: Short-chain fatty acids, including propanoic acid, are known to exhibit antimicrobial activity.[2][3] The carboxylic acid group is crucial for this activity, often through mechanisms involving the disruption of microbial cell membranes and intracellular pH homeostasis.[4]

The 3-methyl substitution on the piperidine ring introduces a chiral center and a lipophilic group that can influence binding to biological targets and membrane permeability. Our investigation into the SAR of this scaffold will focus on systematic modifications at three key positions to elucidate their impact on antimicrobial potency.

Comparative Analysis of Structural Modifications

To understand the SAR of 2-(3-Methylpiperidin-1-yl)propanoic acid analogues, we will consider hypothetical modifications at the following positions and compare their anticipated antimicrobial activity based on published data for structurally related compounds.

  • Position R¹: The methyl group at the 3-position of the piperidine ring.

  • Position R²: The substituent on the piperidine nitrogen.

  • Position R³: The carboxylic acid of the propanoic acid moiety.

SAR_Overview Core 2-(3-Methylpiperidin-1-yl)propanoic Acid Core R1 R¹: Alkyl Substitution at C3 Core->R1 Lipophilicity & Steric Hindrance R2 R²: N-Substitution Core->R2 Basicity & Target Interaction R3 R³: Carboxylic Acid Modification Core->R3 Acidity & Prodrug Potential

Influence of Alkyl Substitution at the 3-Position (R¹)

The size and nature of the alkyl group at the 3-position of the piperidine ring can significantly impact lipophilicity and steric interactions with potential targets. While direct data for the 2-(3-alkylpiperidin-1-yl)propanoic acid series is limited, we can infer trends from related piperidine-containing antimicrobials.

Analogue (Hypothetical)R¹ ModificationExpected Impact on ActivityRationale
1a -H (unsubstituted)BaselineRemoval of the methyl group reduces lipophilicity.
1b -CH₃ (core)ReferenceModerate lipophilicity.
1c -CH₂CH₃ (ethyl)Potential IncreaseIncreased lipophilicity may enhance membrane penetration.
1d -CH(CH₃)₂ (isopropyl)Potential DecreaseIncreased steric bulk may hinder target binding.
Effect of N-Substitution (R²)

The substituent on the piperidine nitrogen is critical for modulating the overall physicochemical properties and can be tailored to interact with specific biological targets. For many antimicrobial piperidine derivatives, the nature of the N-substituent dictates the spectrum of activity.

Modification of the Propanoic Acid Moiety (R³)

The carboxylic acid is a key pharmacophore for the antimicrobial activity of propanoic acid. Esterification is a common strategy to create prodrugs with improved membrane permeability, which can then be hydrolyzed in vivo to release the active carboxylic acid.

Analogue (Hypothetical)R³ ModificationExpected Impact on ActivityRationale
3a -COOH (core)ActiveThe ionized carboxylate is crucial for activity.
3b -COOCH₃ (methyl ester)Inactive (in vitro)Esterification masks the active group; may act as a prodrug.
3c -COOCH₂CH₃ (ethyl ester)Inactive (in vitro)Similar to the methyl ester, potential for in vivo activity.
3d -CONH₂ (amide)Reduced ActivityThe amide group is less readily hydrolyzed than an ester.

Quantitative Comparison of Related Compounds

While a complete dataset for our hypothetical analogues is not available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related piperidine and propanoic acid derivatives against common Gram-positive and Gram-negative bacteria. This data provides a valuable benchmark for predicting the potential efficacy of our target compounds.

CompoundStructureOrganismMIC (µg/mL)Reference
Propionic AcidCH₃CH₂COOHS. aureus>1000[2][3]
Propionic AcidCH₃CH₂COOHE. coli>1000[3]
2,6-dipiperidino-1,4-dihalogenobenzenesVariesS. aureus32-512[5]
2,6-dipiperidino-1,4-dihalogenobenzenesVariesE. coli32-512[5]
Piperidine Derivative 6N-substituted piperidineB. subtilis750[6][7]
Piperidine Derivative 6N-substituted piperidineE. coli1500[6][7]

Note: The MIC values are highly dependent on the specific experimental conditions and the bacterial strains used.

Experimental Protocols

The determination of antimicrobial activity is typically performed using standardized methods. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Assay Workflow
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture B Standardized Inoculum (5x10^5 CFU/mL) A->B E Inoculate Wells B->E C Test Compound Stock D Serial Dilutions in Plate C->D D->E F Incubate (37°C, 18-24h) E->F G Visual Inspection for Growth F->G H Determine MIC G->H

Conclusion and Future Directions

The structure-activity relationship of 2-(3-Methylpiperidin-1-yl)propanoic acid analogues as potential antimicrobial agents is a promising area for further investigation. Based on the analysis of related compounds, it is hypothesized that:

  • Modest increases in the lipophilicity at the 3-position of the piperidine ring may enhance activity, while excessive steric bulk could be detrimental.

  • The nature of the N-substituent is a critical determinant of antimicrobial potency and spectrum.

  • The free carboxylic acid of the propanoic acid moiety is essential for activity, although ester prodrugs could be a viable strategy to improve bioavailability.

To validate these hypotheses, the synthesis and systematic antimicrobial evaluation of a focused library of 2-(3-Methylpiperidin-1-yl)propanoic acid analogues are warranted. Such studies, employing standardized antimicrobial susceptibility testing protocols, will be crucial in elucidating the precise structural requirements for potent antimicrobial activity and paving the way for the development of novel anti-infective therapies.

References

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 364-369.
  • Antonisamy, P., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(28), 683-693.
  • Pervez, H., et al. (2008). Synthesis and anti-microbial screening of some piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 1-5.
  • Gudipati, R., et al. (2024). Structure–activity relationship of piperidine derivatives with...
  • Duscha, M., et al. (2021).
  • Gundogdu, A., et al. (2011).
  • Wang, Y., et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300.
  • Bommireddy, A., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(5), 1231-1236.
  • Antonisamy, P., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives.
  • Wang, Y., et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. PubMed.
  • Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S882-S891.
  • Chin, Y.-W., et al. (2024).
  • Bommireddy, A., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Hansen, M. H., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. MDPI.
  • Fesyk, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

Sources

Validation

A Comparative Efficacy Analysis of 2-(3-Methylpiperidin-1-yl)propanoic Acid and Existing Anti-inflammatory and Analgesic Agents

Introduction The landscape of pain and inflammation management is continually evolving, driven by the search for novel therapeutic agents with improved efficacy and safety profiles. Propanoic acid derivatives form the ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of pain and inflammation management is continually evolving, driven by the search for novel therapeutic agents with improved efficacy and safety profiles. Propanoic acid derivatives form the chemical backbone of many non-steroidal anti-inflammatory drugs (NSAIDs), while the piperidine scaffold is a key feature in a wide array of pharmacologically active compounds, including analgesics.[1] The novel compound, 2-(3-Methylpiperidin-1-yl)propanoic acid, represents a thoughtful amalgamation of these two pharmacophores. Although direct experimental data on its biological activity is not yet publicly available, its structural characteristics suggest a strong potential for analgesic and anti-inflammatory effects.

This guide provides a comparative framework for evaluating the potential efficacy of 2-(3-Methylpiperidin-1-yl)propanoic acid against established anti-inflammatory and analgesic drugs. We will explore the established mechanisms of action of current therapies, detail the requisite experimental protocols for a comprehensive assessment, and present benchmark efficacy data for standard compounds. This document is intended for researchers, scientists, and professionals in drug development to guide the preclinical evaluation of this and similar novel chemical entities.

The Mechanistic Landscape of Pain and Inflammation

Inflammation is a complex biological response to harmful stimuli, and it is intricately linked with the sensation of pain. A key pathway in this process is the arachidonic acid cascade, which is mediated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining and normal platelet function.[3]

  • COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.[2]

The primary mechanism of action for most NSAIDs is the inhibition of these COX enzymes.[3] Non-selective NSAIDs, such as ibuprofen and diclofenac, inhibit both COX-1 and COX-2.[2][4] This dual inhibition, while effective in reducing inflammation, can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[2] In contrast, selective COX-2 inhibitors, like celecoxib, were developed to minimize these gastrointestinal risks by primarily targeting the inflammation-specific enzyme.[5]

Below is a diagram illustrating the cyclooxygenase pathway and the points of intervention for NSAIDs.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions: Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen, Diclofenac) Non_Selective_NSAIDs->COX1 Inhibition Non_Selective_NSAIDs->COX2 Inhibition Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) Selective_COX2_Inhibitors->COX2 Inhibition

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Comparative Efficacy Evaluation: A Proposed Framework

To ascertain the therapeutic potential of 2-(3-Methylpiperidin-1-yl)propanoic acid, a multi-tiered experimental approach is necessary. This should involve both in vitro and in vivo assays to characterize its mechanism of action and quantify its anti-inflammatory and analgesic efficacy relative to established drugs.

In Vitro Efficacy: Cyclooxygenase Inhibition Assays

The initial step in characterizing a potential NSAID is to determine its inhibitory activity against COX-1 and COX-2 enzymes. This provides insight into its mechanism and potential for gastrointestinal side effects.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

  • Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin).

  • Compound Preparation: Dissolve 2-(3-Methylpiperidin-1-yl)propanoic acid and standard drugs (Ibuprofen, Diclofenac, Celecoxib) in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Incubation: In a 96-well plate, add the enzyme, the test compound or standard, and allow to incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Quantification: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Comparative Data for Standard Compounds:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ibuprofen 133440.04
Diclofenac 0.80.0326.7
Celecoxib 150.04375

Note: IC50 values can vary depending on the specific assay conditions.

In Vivo Efficacy: Anti-inflammatory and Analgesic Models

Following in vitro characterization, the efficacy of the test compound must be evaluated in established animal models of inflammation and pain.

This is a standard and widely used model for evaluating acute inflammation.[6]

Experimental Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) to the laboratory conditions for at least one week.

  • Grouping and Administration: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., Ibuprofen, 100 mg/kg, p.o.), and test groups receiving varying doses of 2-(3-Methylpiperidin-1-yl)propanoic acid.[7] Administer the compounds orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[7]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Benchmark Efficacy Data:

Compound (Dose)Time (hours)% Inhibition of Paw Edema
Ibuprofen (100 mg/kg)3~50-60%
Diclofenac (10 mg/kg)3~60-70%

The hot plate test is a common method for assessing central analgesic activity.[7]

Experimental Protocol:

  • Animal Acclimatization: Acclimate male Swiss albino mice (20-25g) to the laboratory environment.

  • Baseline Measurement: Determine the baseline reaction time for each mouse by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the time until a response (e.g., licking of the paws or jumping) is observed. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Grouping and Administration: Group the animals and administer the vehicle, a standard analgesic (e.g., Morphine, 5 mg/kg, s.c. or Ketorolac, 30 mg/kg, i.m.), or the test compound.[8]

  • Post-treatment Measurement: Measure the reaction time at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Benchmark Efficacy Data:

Compound (Dose)Peak Analgesic Effect (% MPE)
Morphine (5 mg/kg)~80-90%
Ketorolac (30 mg/kg)~60-70%

The following diagram outlines the proposed workflow for the comprehensive evaluation of 2-(3-Methylpiperidin-1-yl)propanoic acid.

Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation COX1_Assay COX-1 Inhibition Assay IC50_Determination IC50 Determination & Selectivity Index COX1_Assay->IC50_Determination COX2_Assay COX-2 Inhibition Assay COX2_Assay->IC50_Determination Carrageenan_Edema Carrageenan-Induced Paw Edema (Anti-inflammatory) IC50_Determination->Carrageenan_Edema Hot_Plate Hot Plate Test (Analgesic) IC50_Determination->Hot_Plate Efficacy_Quantification Efficacy Quantification (% Inhibition, % MPE) Carrageenan_Edema->Efficacy_Quantification Hot_Plate->Efficacy_Quantification Comparative_Analysis Comparative Efficacy Analysis Efficacy_Quantification->Comparative_Analysis Start 2-(3-Methylpiperidin-1-yl)propanoic acid Start->COX1_Assay Start->COX2_Assay

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies for Novel Piperidine-Based Compounds: The Case of 2-(3-Methylpiperidin-1-yl)propanoic Acid

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous testing and validation. A critical, and often chall...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous testing and validation. A critical, and often challenging, aspect of this process is the characterization of a compound's selectivity. Unforeseen interactions with unintended biological targets, known as off-target effects, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[1] This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the novel compound 2-(3-Methylpiperidin-1-yl)propanoic acid as a case study. As no prior biological activity has been documented for this specific molecule, we will proceed from first principles, outlining a logical, evidence-based strategy to proactively identify potential off-target liabilities.

Deconstructing the Molecule: Rationale for Comparator Selection

The structure of 2-(3-Methylpiperidin-1-yl)propanoic acid provides the initial clues for our investigation. It features a piperidine ring, a prevalent scaffold in medicinal chemistry found in numerous approved drugs.[2] This core is N-substituted with a propanoic acid moiety. The 3-methyl group introduces a chiral center, which may influence target engagement.

Our selection of comparators is therefore guided by structural similarity and the known pharmacology of related compounds. This approach allows us to probe for potential interactions with target classes that are known to bind piperidine-containing molecules.

Table 1: Comparator Compounds for Cross-Reactivity Profiling

Comparator CompoundStructural/Functional RationalePrimary Target(s)
Donepezil Contains an N-benzylpiperidine moiety. While structurally more complex, it represents a key piperidine-containing drug.[3][4][5]Acetylcholinesterase (AChE) Inhibitor[3][4]
Ropivacaine An amide-type local anesthetic with a piperidine ring.[6][7][8]Voltage-gated sodium channels[7]
Levobupivacaine The S-enantiomer of bupivacaine, also a piperidine-containing local anesthetic.[9][10][11][12]Voltage-gated sodium channels[11][12]
N-substituted piperidine-4-(benzylidene-4-carboxylic acids) A class of compounds sharing the N-substituted piperidine and carboxylic acid features with our test article.[13]Steroid-5α-reductase inhibitors[13]

This diverse panel of comparators allows us to cast a wide net, investigating potential cross-reactivity with cholinesterases, ion channels, and steroidogenic enzymes, all of which are important target classes with the potential for significant physiological effects.

A Phased Approach to Cross-Reactivity Profiling

A systematic and tiered approach to cross-reactivity testing is both scientifically sound and resource-efficient. We will progress from broad, high-throughput screening to more focused, mechanistic assays.

Cross_Reactivity_Workflow cluster_0 Phase 1: Broad Profiling cluster_1 Phase 2: Focused In Vitro Binding Assays cluster_2 Phase 3: Cell-Based Functional Assays cluster_3 Phase 4: Immunogenicity Potential HTS High-Throughput Screening (Panel of 44+ GPCRs, Ion Channels, Kinases) Radioligand Radioligand Displacement Assays (e.g., for GPCRs) HTS->Radioligand Identified Hits BetaArrestin β-Arrestin Recruitment Assay (GPCR functional response) Radioligand->BetaArrestin Confirmed Binders Cytokine Cytokine Release Assay (Immune cell activation) BetaArrestin->Cytokine Functional Activity ELISpot ELISpot Assay Cytokine->ELISpot Immune Modulation LTT Lymphocyte Transformation Test ELISpot->LTT Confirmation of T-cell response

Caption: Phased workflow for cross-reactivity assessment.

Experimental Protocols

Phase 1: High-Throughput Off-Target Screening

The initial step involves screening 2-(3-Methylpiperidin-1-yl)propanoic acid against a broad panel of known drug targets. Commercial services offer panels of 44 or more targets, encompassing major classes of GPCRs, ion channels, kinases, and transporters. This provides a rapid and cost-effective way to identify potential "hits".[14]

Phase 2: Focused In Vitro Binding Assays

Should the initial screen reveal interactions with specific targets, for instance, a G-protein coupled receptor (GPCR), a focused radioligand displacement assay is the gold standard for confirming and quantifying this interaction.[15][16][17]

Protocol: Radioligand Displacement Assay for a Hypothetical GPCR Target

  • Membrane Preparation:

    • Culture cells stably expressing the GPCR of interest.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Execution:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of thawed and resuspended cell membranes (3-20 µg protein).

      • 50 µL of a known radioligand for the GPCR at a concentration near its Kd.

      • 50 µL of either buffer (for total binding), a high concentration of a non-labeled competitor (for non-specific binding), or varying concentrations of 2-(3-Methylpiperidin-1-yl)propanoic acid or comparator compounds.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[18]

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Hypothetical Radioligand Displacement Assay Data

CompoundTarget GPCRIC50 (nM)Ki (nM)
2-(3-Methylpiperidin-1-yl)propanoic acidReceptor X15075
DonepezilReceptor X>10,000>5,000
RopivacaineReceptor X850425
LevobupivacaineReceptor X920460
Phase 3: Cell-Based Functional Assays

Demonstrating that a compound binds to a target is only part of the story. It is crucial to determine if this binding translates into a functional response (agonist, antagonist, or inverse agonist activity).

Protocol: β-Arrestin Recruitment Assay

The recruitment of β-arrestin to an activated GPCR is a common downstream signaling event. Assays like the PathHunter® β-arrestin assay provide a robust method to measure this.[19][20]

  • Cell Plating:

    • Use a cell line engineered to co-express the target GPCR fused to an enzyme fragment and β-arrestin fused to the complementary enzyme fragment.

    • Plate the cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.[19]

  • Compound Addition:

    • Prepare serial dilutions of 2-(3-Methylpiperidin-1-yl)propanoic acid and comparator compounds.

    • For antagonist mode, pre-incubate the cells with the test compounds before adding a known agonist at a concentration that elicits an EC80 response.

    • For agonist mode, add the test compounds directly to the cells.

  • Incubation and Detection:

    • Incubate the plate at 37°C for the optimized duration (typically 60-90 minutes).

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate at room temperature to allow for signal development.

    • Read the chemiluminescent signal on a plate reader.

  • Data Analysis:

    • Plot the signal as a function of the log concentration of the compound.

    • For agonists, determine the EC50 (concentration for 50% of maximal activation).

    • For antagonists, determine the IC50 (concentration for 50% inhibition of the agonist response).

Protocol: Cytokine Release Assay using Human PBMCs

To assess the potential for inflammatory or immune-related off-target effects, a cytokine release assay using peripheral blood mononuclear cells (PBMCs) is essential.

  • PBMC Isolation:

    • Isolate PBMCs from fresh human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.[21]

    • Wash the isolated PBMCs multiple times with sterile PBS.

    • Resuspend the cells in a suitable culture medium (e.g., RPMI-1640 with 10% FBS) and determine cell viability and concentration.

  • Cell Stimulation:

    • Plate the PBMCs at a density of approximately 2 x 10^5 cells per well in a 96-well plate.

    • Add varying concentrations of 2-(3-Methylpiperidin-1-yl)propanoic acid, positive controls (e.g., LPS, anti-CD3/CD28 antibodies), and a vehicle control.

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[22]

  • Cytokine Measurement:

    • After incubation, centrifuge the plate and collect the cell culture supernatants.

    • Measure the concentration of key pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-10) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[23]

  • Data Analysis:

    • Compare the levels of cytokines released in the presence of the test compound to the vehicle control.

    • A significant increase in pro-inflammatory cytokines may indicate a potential for immunotoxicity.

Cytokine_Assay cluster_0 PBMC Stimulation cluster_1 Incubation & Supernatant Collection cluster_2 Cytokine Analysis PBMCs Isolated Human PBMCs Incubation 24-48h Incubation (37°C, 5% CO2) PBMCs->Incubation Compound Test Compound (2-(3-Methylpiperidin-1-yl)propanoic acid) Compound->Incubation Controls Positive/Negative Controls Controls->Incubation Supernatant Collect Supernatant Incubation->Supernatant Multiplex Multiplex Immunoassay (e.g., Luminex) Supernatant->Multiplex Data Quantify Cytokine Levels (TNF-α, IL-6, IFN-γ, etc.) Multiplex->Data

Caption: Workflow for the Cytokine Release Assay.

Conclusion and Future Directions

This guide has outlined a robust, multi-tiered strategy for evaluating the cross-reactivity of a novel compound, 2-(3-Methylpiperidin-1-yl)propanoic acid. By employing a combination of high-throughput screening, focused biochemical assays, and cell-based functional readouts, researchers can build a comprehensive selectivity profile. Early identification of off-target interactions is paramount for making informed decisions in the drug discovery process, ultimately saving time and resources by focusing on candidates with the highest potential for safety and efficacy.[1][24] The experimental data generated through these studies are essential components of the regulatory submission package for investigational new drugs.

References

  • Donepezil | C24H29NO3 | CID 3152 - PubChem. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311–323. [Link]

  • Moneghini, M., Guzzetta, M. T., Debernardi, F., & Paoletti, R. (1999). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Journal of Medicinal Chemistry, 42(15), 2877–2881. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017, November 20). NCBI Bookshelf. [Link]

  • Graphviz. (2025, January 22). color. [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

  • Dinis Cruz. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

  • Ropivacaine | C17H26N2O | CID 175805 - PubChem. (n.d.). PubChem. [Link]

  • Levobupivacaine. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Donepezil. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Naropin® (ropivacaine HCl) Injection. (n.d.). U.S. Food and Drug Administration. [Link]

  • Kiec-Kononowicz, K., & Malawska, B. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449–455. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]

  • Stack Overflow. (2022, May 16). Is there a way to specify a colour scheme for GraphViz dots in Doxygen? [Link]

  • Levobupivacaine | C18H28N2O | CID 92253 - PubChem. (n.d.). PubChem. [Link]

  • Graphviz. (2024, July 28). color. [Link]

  • BioStatsquid. (2023, August 9). Pathway Enrichment Analysis plots: easy R tutorial [Video]. YouTube. [Link]

  • The structure of Donepezil and SAR Study Sites. (n.d.). ResearchGate. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 269–287. [Link]

  • Off-Target Profiling. (n.d.). Creative Biolabs. [Link]

  • Preparation of blood and PBMC for cytokine secretion. (2016, February 24). ResearchGate. [Link]

  • Patel, P., George, A. M., & Liu, M. (2025). Ropivacaine. In StatPearls. StatPearls Publishing. [Link]

  • Levobupivacaine. (n.d.). Update in Anaesthesia. [Link]

  • Eurofins DiscoverX. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. [Link]

  • Al-Warhi, T., Al-Mahmoud, G. A., & Al-Sha'er, M. A. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications, 17(2), 241-248. [Link]

  • BioRender. (2023, July 14). Tips for Illustrating Biological Pathways [Video]. YouTube. [Link]

  • Jilani, T. N., & Gibbons, J. R. (2023). Donepezil. In StatPearls. StatPearls Publishing. [Link]

  • DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. (n.d.). Helda. [Link]

  • Unix & Linux Stack Exchange. (2017, January 23). How do I add color to a graphviz graph node? [Link]

  • Godyń, J., & Jończyk, J. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6545. [Link]

  • McLeod, G. A., & Burke, D. (2001). Levobupivacaine. Anaesthesia, 56(4), 331–341. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • K-optional. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Omega, 4(7), 12514–12523. [Link]

  • Findlay, L., Eastwood, D., & Stebbings, R. (2014). Highly sensitive in vitro cytokine release assay incorporating high-density preculture. Journal of Immunological Methods, 408, 1–8. [Link]

  • Chiang, T. A., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. eLife, 12, e86392. [Link]

  • Flourish. (2023, November 15). Color in data visualization: 5 pitfalls to avoid [Video]. YouTube. [Link]

  • Singh, B., & Dutt, N. (2014). Clinical profile of levobupivacaine in regional anesthesia: A systematic review. Journal of Anaesthesiology Clinical Pharmacology, 30(4), 464–471. [Link]

  • Piperidine. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Dinis Cruz. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? [Link]

  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery. [Link]

  • -Structural formula of donepezil. (n.d.). ResearchGate. [Link]

  • McClure, J. H. (2014). Ropivacaine: A pharmacological review. Expert Opinion on Drug Metabolism & Toxicology, 10(1), 123–134. [Link]

  • Ropivacaine HCl | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]

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